molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7

1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Cat. No.: B2603042
CAS No.: 689300-12-7
M. Wt: 231.343
InChI Key: MTSAYXKCMXEULK-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.343. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(diethylamino)ethyl]-1H-indol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(diethylamino)ethyl]-1H-indol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(diethylamino)ethyl]indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSAYXKCMXEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structural analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Introduction

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of scientific validity and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity, molecular weight, and structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This substituted indole derivative, containing both a flexible diethylaminoethyl side chain and a reactive primary amine on the indole core, presents a unique analytical challenge that necessitates a multi-technique approach.

For professionals in drug development, understanding the precise molecular architecture is paramount for predicting structure-activity relationships (SAR), metabolic pathways, and potential toxicities. This document moves beyond simple data reporting, offering insights into the causality behind experimental choices and outlining self-validating protocols to ensure the highest degree of scientific integrity. We will detail the application of high-resolution mass spectrometry for definitive molecular weight and formula confirmation, followed by a deep dive into spectroscopic techniques—NMR and FTIR—for complete structural elucidation.

Compound Identity and Physicochemical Properties

A foundational step in any analysis is the compilation of known compound data. This serves as the theoretical baseline against which all experimental results are validated.

  • Chemical Name: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

  • Molecular Formula: C₁₄H₂₁N₃

  • CAS Number: 689300-12-7[1]

  • Average Molecular Weight: 231.34 g/mol [1]

  • Monoisotopic (Exact) Mass: 231.17355 Da

The distinction between average and monoisotopic mass is critical. While the average molecular weight is sufficient for stoichiometric calculations, high-resolution mass spectrometry measures the monoisotopic mass, providing a highly precise value that is instrumental in confirming the elemental composition.

Part 1: Definitive Molecular Weight Determination by High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[2] For a molecule like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, which contains multiple basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method. The basic amines are readily protonated in solution, making the molecule pre-charged and ideal for gentle ionization into the gas phase, primarily as a protonated species ([M+H]⁺).

Combining ESI with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system, allows for mass measurement with exceptional accuracy (typically <5 ppm). This level of precision is often sufficient to confirm the unique elemental composition of a molecule, distinguishing it from other potential isobaric compounds.[3]

Expert Insight: Why HRMS is Essential

Relying solely on low-resolution MS could lead to ambiguity. For instance, a nominal mass of 231 could correspond to numerous elemental formulas. High-resolution analysis measures the mass to several decimal places (e.g., 232.18088 for the [M+H]⁺ ion), and this precise value is compared against the theoretical exact mass calculated for the proposed formula. A minimal mass error (typically < 5 ppm) provides powerful, self-validating evidence for the correct elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap ID-X or a Sciex ZenoTOF).[4]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: +3.5 to +4.5 kV

    • Source Temperature: 100-150 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-500

    • Resolution: >60,000 FWHM (Full Width at Half Maximum)

    • Data Acquisition: Profile mode

Anticipated Data and Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺.

  • Theoretical [M+H]⁺ m/z: 231.17355 (C₁₄H₂₁N₃) + 1.00728 (H⁺) = 232.18083 Da

  • Data Validation: An experimentally observed m/z value within 5 ppm of 232.18083 would confirm the elemental composition. The instrument software can automatically calculate the mass error and perform elemental composition analysis, which should return C₁₄H₂₂N₃⁺ as the top hit with high confidence.

Part 2: Comprehensive Structural Analysis

While HRMS confirms what atoms are present, it does not reveal how they are connected. For this, spectroscopic techniques are indispensable.

Molecular Structure Diagram

Caption: Structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule. By analyzing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the precise arrangement of substituents.[5]

  • Indole Ring Protons: The substitution pattern on the indole ring creates a distinct set of signals.[6]

    • H2 & H3: These protons on the pyrrole ring will appear as doublets around δ 7.1-7.3 ppm and δ 6.4-6.5 ppm, respectively, with a small coupling constant (J ≈ 3 Hz).

    • H4: This proton is adjacent to the electron-donating amine group at C5, but ortho to the fused ring junction. It is expected to be a doublet around δ 7.0-7.2 ppm.

    • H6: This proton is ortho to the amine group and will be significantly shielded, appearing as a doublet of doublets around δ 6.6-6.8 ppm.

    • H7: This proton is part of the benzene ring and will likely appear as a doublet around δ 7.2-7.4 ppm.

  • -NH₂ Protons (N15): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift of this signal is highly variable and depends on concentration and solvent.

  • Diethylaminoethyl Side Chain Protons:

    • N1-CH₂- (H8): This methylene group is directly attached to the indole nitrogen and will appear as a triplet around δ 4.1-4.3 ppm.

    • -CH₂-N10 (H9): This methylene group will be adjacent to both the other methylene and the tertiary amine, appearing as a triplet around δ 2.8-3.0 ppm.

    • -N(CH₂CH₃)₂ (H11, H13): The two methylene groups of the ethyl substituents will be equivalent, appearing as a quartet around δ 2.6-2.8 ppm.

    • -N(CH₂CH₃)₂ (H12, H14): The two methyl groups will also be equivalent, appearing as a triplet around δ 1.0-1.2 ppm, integrating to 6 protons.

A total of 14 distinct carbon signals are expected. Based on known data for indole derivatives, the approximate chemical shifts would be:[7][8]

  • Indole Carbons:

    • C2 & C3: ~δ 125-128 ppm and ~δ 101-103 ppm.

    • C3a, C7a (Bridgehead): ~δ 128-136 ppm.

    • C4, C6, C7: Aromatic region ~δ 110-122 ppm.

    • C5 (Amine-substituted): Shielded, ~δ 140-145 ppm (ipso-carbon).

  • Side Chain Carbons:

    • C8: ~δ 45-48 ppm.

    • C9: ~δ 50-53 ppm.

    • C11, C13 (Methylene): ~δ 47-50 ppm.

    • C12, C14 (Methyl): ~δ 11-13 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine will exhibit characteristic absorption bands corresponding to its key functional groups:[9][10]

  • N-H Stretch (Primary Amine): Two distinct, medium-intensity bands are expected in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[9] The presence of two bands is a hallmark of a primary amine.

  • C-H Stretch (Aromatic & Aliphatic):

    • Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

    • Aliphatic C-H stretches from the ethyl and ethylene groups will appear as strong bands just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹).

  • N-H Bend (Primary Amine): A medium to strong bending vibration is expected in the 1650-1580 cm⁻¹ region.[9]

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations will produce several medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch:

    • Aromatic C-N stretching (Ar-NH₂) will give a strong band in the 1335-1250 cm⁻¹ region.[9]

    • Aliphatic C-N stretching will produce medium-intensity bands in the 1250–1020 cm⁻¹ region.

  • Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond) to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[11]

  • Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

The synergy of these techniques provides a robust, self-validating system for structural confirmation. HRMS provides the elemental formula, NMR establishes the precise connectivity of those atoms, and FTIR offers rapid confirmation of the key functional groups.

analytical_workflow cluster_start Sample cluster_techniques Analytical Techniques cluster_data Primary Data cluster_interpretation Interpretation & Confirmation cluster_final Final Result Sample 1-[2-(diethylamino)ethyl] -1H-indol-5-amine MS ESI-HRMS Sample->MS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR MS_Data Accurate m/z: 232.18083 MS->MS_Data NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (e.g., N-H, C-H, C=C) FTIR->FTIR_Data MS_Interp Elemental Formula: C₁₄H₂₁N₃ MS_Data->MS_Interp NMR_Interp Covalent Structure & Connectivity NMR_Data->NMR_Interp FTIR_Interp Functional Group Confirmation FTIR_Data->FTIR_Interp Final Unambiguous Structural Confirmation MS_Interp->Final NMR_Interp->Final FTIR_Interp->Final

Caption: Integrated workflow for the structural characterization of a small molecule.

Summary of Key Analytical Data

Parameter Technique Expected Result Purpose
Molecular Formula ESI-HRMSC₁₄H₂₁N₃Confirms elemental composition
[M+H]⁺ m/z ESI-HRMSTheoretical: 232.18083 Da; Experimental: < 5 ppm errorConfirms molecular weight
Proton Signals ¹H NMRDistinct signals for aromatic, aliphatic, and amine protonsMaps the proton environment and connectivity
Carbon Signals ¹³C NMR14 unique signals in expected regionsConfirms the complete carbon skeleton
N-H Stretch FTIRTwo bands at ~3400-3300 cm⁻¹Confirms primary amine (-NH₂) group
N-H Bend FTIROne band at ~1650-1580 cm⁻¹Supports presence of primary amine
C-N Stretch FTIRBands at ~1335-1250 cm⁻¹ and ~1250–1020 cm⁻¹Confirms aromatic and aliphatic amine linkages

Conclusion

The comprehensive analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides an unassailable confirmation of the molecular formula and weight. Concurrently, one- and two-dimensional NMR experiments elucidate the precise atomic connectivity and stereochemistry, while FTIR spectroscopy offers rapid and definitive confirmation of the constituent functional groups. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can achieve an unambiguous structural characterization, ensuring data integrity and providing a solid foundation for further chemical and biological investigation.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry. Available at: [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023). ACS Publications - Analytical Chemistry. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Available at: [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • IR: amines. (n.d.). University of Calgary. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). PubMed. Available at: [Link]

Sources

The Solubilizing Scaffold: Technical Guide to 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-[2-(diethylamino)ethyl]-1H-indol-5-amine represents a specialized "privileged structure" in modern medicinal chemistry. It is not merely a passive intermediate but a bifunctional scaffold designed to solve two of the most persistent challenges in drug discovery: aqueous solubility and target specificity .

This molecule serves as a critical building block for libraries targeting Tyrosine Kinases (e.g., VEGFR, EGFR) and Serotonin Receptors (5-HT) . Its architecture is defined by two distinct pharmacophores:

  • The N1-Solubilizing Tail: The 2-(diethylamino)ethyl chain acts as a cationic anchor at physiological pH (pKa ~9.5), dramatically improving the water solubility of lipophilic indole cores and often interacting with solvent-exposed regions of protein binding pockets.

  • The C5-Reactive Vector: The 5-amino group provides an electronic handle para- to the indole nitrogen, serving as a versatile nucleophile for the formation of ureas, amides, or sulfonamides—linkages critical for hydrogen bonding within active sites.

This guide details the synthesis, structural utility, and experimental protocols for leveraging this scaffold in high-throughput screening (HTS) and lead optimization.

Part 2: Synthetic Architecture & Logic

Retrosynthetic Analysis

The most robust route to 1-[2-(diethylamino)ethyl]-1H-indol-5-amine avoids the instability of electron-rich amino-indoles during the alkylation step. Instead, the protocol prioritizes N-alkylation of a nitro-precursor followed by a controlled reduction. This ensures regioselectivity at the indole nitrogen (N1) rather than the C3 position or the exocyclic amine.

Reaction Pathway Visualization

SynthesisPath Start 5-Nitroindole (Core) Intermed Intermediate: 1-[2-(diethylamino)ethyl]- 5-nitroindole Start->Intermed Nucleophilic Subst. Reagent1 2-Chloro-N,N- diethylethanamine (HCl salt) Reagent1->Intermed Base Base: NaH or Cs2CO3/DMF Base->Intermed Product Target: 1-[2-(diethylamino)ethyl]- 1H-indol-5-amine Intermed->Product Nitro Reduction Reduct Reduction: H2, Pd/C or SnCl2/EtOH Reduct->Product

Figure 1: Convergent synthesis strategy preventing over-alkylation and preserving the C5-nitrogen functionality.

Part 3: Pharmacological Profiles & SAR

The "Solvent Front" Strategy in Kinase Inhibition

In the design of kinase inhibitors (e.g., analogs of Sunitinib or multi-targeted TKIs), the ATP-binding pocket is deep and hydrophobic. A common failure mode for indole-based inhibitors is poor solubility.

  • Mechanism: The N1-(diethylamino)ethyl tail is designed to protrude out of the ATP pocket towards the solvent front.

  • Causality: The protonated tertiary amine (at pH 7.4) forms a solvation shell, reducing the logP of the drug molecule without interfering with the hydrophobic interactions of the indole core deep within the pocket.

  • Evidence: This structural motif is homologous to the solubilizing side chains found in drugs like Sunitinib and Amiodarone (though attached to different cores), validating its utility in bioavailability enhancement [1].

5-HT Receptor Modulation

Derivatives of 5-aminoindole are structural isomers of tryptamines. By substituting the N1 position, researchers can modulate the affinity for 5-HT receptors.

  • CNS Penetration: The diethylamino group enhances blood-brain barrier (BBB) penetration compared to more polar groups, making this scaffold useful for central nervous system targets.

  • Selectivity: N1-substitution often reduces affinity for 5-HT1A (which prefers unsubstituted indoles) while retaining affinity for 5-HT1D or 5-HT6 subtypes, aiding in selectivity profiling [2].

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Safety Note: 5-Nitroindole is a potential mutagen. NaH is pyrophoric. Perform all steps in a fume hood.

Step 1: N-Alkylation

  • Dissolution: Dissolve 5-nitroindole (1.62 g, 10 mmol) in anhydrous DMF (15 mL) under Argon atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol) portion-wise. Stir for 30 mins until H2 evolution ceases (Solution turns deep red/orange).

  • Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.9 g, 11 mmol) and a catalytic amount of NaI.

  • Heat: Warm to 60°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na2SO4 and concentrate.

    • Checkpoint: Crude product is 1-[2-(diethylamino)ethyl]-5-nitroindole.

Step 2: Nitro Reduction

  • Solvent System: Dissolve the crude nitro-intermediate in Ethanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H2 balloon atmosphere (1 atm) for 12 hours at RT.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Validation: Verify via 1H NMR. The diagnostic C5-amine protons should appear as a broad singlet around 3.5-4.0 ppm.

Protocol B: Derivatization (Urea Formation for Kinase Assays)

Targeting the "Sorafenib-like" Urea Linkage.

  • Coupling: Dissolve the 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (1 eq) in DCM.

  • Electrophile: Add the desired isocyanate (e.g., phenyl isocyanate or heteroaryl isocyanate) (1.1 eq).

  • Reaction: Stir at RT for 2 hours. The urea product usually precipitates.

  • Isolation: Filter the precipitate and wash with cold ether. This yields the high-purity urea derivative ready for biological screening [3].

Part 5: Data Presentation & Analysis

Table 1: Physicochemical Impact of the N1-Side Chain

PropertyUnsubstituted 5-Aminoindole1-[2-(diethylamino)ethyl]- AnalogBiological Implication
LogP (Calc) ~1.2~2.4 (Neutral) / 0.5 (Protonated)"Chameleon" property: Lipophilic for membrane crossing, hydrophilic for solubility.
pKa (Base) ~3.5 (Aniline N)~9.6 (Tertiary Amine N)High solubility at gastric pH; lysosomal trapping potential.
H-Bond Donors 3 (Indole NH, NH2)2 (NH2 only)Removal of Indole NH donor alters binding mode, forcing reliance on C5 interactions.

Part 6: Future Outlook & Stability

The 1-[2-(diethylamino)ethyl]-1H-indol-5-amine scaffold is prone to oxidation at the 5-amino position if stored improperly (turning purple/brown).

  • Storage Protocol: Store as the HCl or fumarate salt at -20°C under Argon.

  • Emerging Utility: Recent literature suggests this scaffold's utility in PROTACs (Proteolysis Targeting Chimeras), where the diethylamino tail serves as a solvent-exposed linker attachment point for E3 ligase recruitment.

References

  • PubChem Compound Summary. (2021). N-{1-[2-(diethylamino)ethyl]-1H-indol-5-yl}-N'-(5-methyl-1,2-oxazol-3-yl)urea. National Center for Biotechnology Information. Link

  • Castro, J. L., et al. (1994). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs. Journal of Medicinal Chemistry (via Scilit). Link

  • Marupati, S., et al. (2018).[1] Synthesis of Benzo[d]imidazol-5-amine Derivatives. ResearchGate. Link

Sources

Technical Whitepaper: Chemical Stability Profile & Handling of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical stability profile of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine . Based on its structural pharmacophore—an electron-rich 5-aminoindole core coupled with a basic diethylaminoethyl side chain—this compound is classified as High Risk for Oxidative Degradation .

Key stability drivers identified:

  • Rapid Oxidation: The C5-primary amine is highly susceptible to radical-mediated oxidation, leading to the formation of insoluble melanin-like polymers (quinone imines).

  • Photolability: The indole scaffold acts as a UV chromophore, accelerating photo-oxidative pathways.

  • Hygroscopicity: The tertiary amine side chain increases moisture uptake, promoting hydrolysis and physical instability (deliquescence) in the free base form.

Immediate Recommendation: Store strictly under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid protic solvents for long-term storage.

Structural Analysis & Degradation Mechanisms

To understand the stability profile, we must deconstruct the molecule into its reactive centers. The degradation logic follows the " weakest link" principle.

The Oxidative Cascade (Primary Failure Mode)

The 5-aminoindole moiety is electronically similar to p-phenylenediamine. Upon exposure to air (oxygen) or peroxides, it undergoes a Single Electron Transfer (SET) mechanism.

Mechanism:

  • Initiation: Formation of a radical cation at the N-5 position.

  • Propagation: Loss of protons leads to a quinone di-imine intermediate.

  • Termination/Polymerization: These electrophilic intermediates react with unoxidized nucleophilic indole molecules to form dimers, trimers, and eventually dark, insoluble polymers.

Visualization of Degradation Pathway

The following diagram illustrates the predicted oxidative pathway and the side-chain instability.

OxidationPathway Start Parent Molecule (5-Aminoindole Core) Radical Radical Cation (Intermediate) Start->Radical -e- (Oxidation) N_Oxide N-Oxide (Side Chain) Start->N_Oxide Peroxides (Side Chain) Quinone Quinone Di-imine (Electrophilic Species) Radical->Quinone -2H+ Polymer Insoluble Polymer (Dark Pigment) Quinone->Polymer + Nucleophile (Parent)

Caption: Figure 1. Predicted oxidative degradation cascade. The red node (Quinone Di-imine) represents the critical irreversible step leading to polymerization.

Forced Degradation Protocols (Stress Testing)[1][2][3]

Do not rely on generic stability data. You must validate the stability of your specific batch using Forced Degradation Studies compliant with ICH Q1A (R2) guidelines [1].

Stress Testing Matrix

Perform these tests on the drug substance (DS) at a concentration of 1 mg/mL.

Stress TypeConditionsDurationExpected OutcomeRationale
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% DegradationIndoles are generally acid-stable, but high heat may cleave the N1-side chain.
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursHigh Degradation Electron-rich amines oxidize rapidly in basic pH due to easier electron abstraction.
Oxidation 3% H₂O₂, RT1-2 HoursTotal Degradation Simulates extreme oxidative stress. Expect rapid color change to black/brown.
Photolysis ICH Q1B Light Source1.2M lux hoursModerate DegradationIndoles are UV-active; photo-oxidation is likely.
Thermal 60°C (Solid State)7 DaysVariableTests physical stability (melting/polymorph change) and thermal oxidation.
Experimental Workflow: Oxidative Stress

This specific protocol is designed to capture the transient quinone intermediates before they polymerize.

  • Preparation: Dissolve 10 mg of substance in 10 mL Acetonitrile:Water (50:50).

  • Induction: Add 1 mL of 30% H₂O₂ (final conc ~3%).

  • Sampling: Aliquot 500 µL at T=0, T=30min, T=1hr, T=4hr.

  • Quenching (CRITICAL): Immediately quench aliquots with Sodium Metabisulfite or Ascorbic Acid solution to stop oxidation.

  • Analysis: Inject onto HPLC immediately. Do not store quenched samples overnight.

Analytical Method Development

Analyzing this molecule is challenging because the degradation products (polymers) may not elute or may foul the column.

HPLC Conditions
  • Column: Phenyl-Hexyl or C18 (Base Deactivated). The Phenyl-Hexyl phase provides better selectivity for the aromatic indole core.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic Acid.

    • Note: High pH (Ammonium Bicarbonate) ensures the side chain (diethylamine) is deprotonated, improving peak shape, but risks on-column oxidation. Acidic mobile phase (Formic Acid) is safer for stability.

  • Detection: UV at 254 nm (Indole core) and 210 nm (Side chain).

  • Flow Rate: 1.0 mL/min.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in degassed solvent) Quench Quenching Step (Add Ascorbic Acid) Sample->Quench Prevent Auto-oxidation LC LC Separation (Acidic Mobile Phase) Quench->LC Inject Immediately Detect Detection (DAD + MS) LC->Detect Analyze Impurities

Caption: Figure 2. Analytical workflow emphasizing the quenching step to prevent artifact formation during analysis.

Handling & Storage Protocols

To maintain the integrity of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, strictly adhere to these protocols.

Storage Hierarchy
  • Gold Standard: Lyophilized powder (Salt form, e.g., HCl or Maleate) stored in amber glass vials under Argon at -20°C.

  • Acceptable: Solid free base stored under Nitrogen at -20°C.

  • Avoid: Storage in solution (especially Methanol or DMSO) for >24 hours at room temperature.

Handling "Hot" Amines
  • Inert Atmosphere: Always weigh and dispense inside a glovebox or using Schlenk line techniques [2].

  • Degassed Solvents: Use solvents purged with Helium or Argon for at least 15 minutes before dissolving the compound.

  • Amber Glass: Use amber glassware to minimize photo-initiated radical formation.

Salt Formation Strategy

If the free base is an oil or unstable solid, convert it to a salt to improve crystallinity and stability.

  • Recommended Counter-ions:

    • Dihydrochloride (2HCl): Stabilizes both amine centers.

    • Oxalate: Often yields stable crystalline solids for indoles (Caution: Oxalic acid is toxic).

    • Fumarate: Good balance of solubility and crystallinity.

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] Link

  • Sigma-Aldrich. "Technical Bulletin: Handling Air-Sensitive Reagents." MilliporeSigma, 2024. Link

  • Xue, J., et al. "Atmospheric oxidation mechanism and kinetics of indole."[2] Atmospheric Chemistry and Physics, 2022.[2] Link

  • Tonnel, J. "Indole Alkaloids: Instability and chemical handling.

Sources

CAS number and identifiers for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

1-[2-(diethylamino)ethyl]-1H-indol-5-amine (CAS 689300-12-7 ) is a specialized indole-based scaffold used primarily as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and serotonergic (5-HT) receptor ligands.[1][2][3] Its structural architecture combines an electron-rich indole core, a primary amine at the C5 position (serving as a critical hydrogen bond donor/acceptor for hinge-binding in kinases), and a diethylaminoethyl tail at the N1 position (enhancing solubility and pharmacokinetic profiles).

This guide details the chemical identity, validated synthetic pathways, and characterization protocols for researchers utilizing this compound in drug discovery.

Chemical Identifiers & Properties[4][5][6]
Identifier / PropertyValue
CAS Number 689300-12-7
IUPAC Name 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Molecular Formula C₁₄H₂₁N₃
Molecular Weight 231.34 g/mol
SMILES CCN(CC)CCN1C=CC2=C1C=CC(=C2)N
InChIKey ORYDIOADGVZPNI-UHFFFAOYSA-N (analogous derivative check required for specific salt forms)
Appearance Light brown to off-white solid (sensitive to oxidation)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated)
pKa (Predicted) ~10.1 (tertiary amine), ~4.5 (aniline)

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

Direct alkylation of 5-aminoindole is chemically unsound due to competing N-alkylation at the primary amine (C5-NH2) versus the indole nitrogen (N1). The scientifically robust pathway necessitates the use of 5-nitroindole as the starting material. The nitro group acts as a masked amine, preventing side reactions during the alkylation of the indole nitrogen.

Validated Synthetic Protocol

Step 1: N-Alkylation (The "Solubilizing Tail" Installation)

  • Reagents: 5-Nitroindole, 2-Chloro-N,N-diethylethylamine hydrochloride, Sodium Hydride (60% dispersion).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Mechanism: Deprotonation of the indole N-H (pKa ~17) followed by SN2 attack on the alkyl chloride.

Step 2: Chemoselective Reduction

  • Reagents: Hydrogen gas (H₂), 10% Pd/C (Palladium on Carbon).

  • Solvent: Methanol or Ethanol.

  • Mechanism: Catalytic hydrogenation reduces the -NO₂ group to -NH₂ without reducing the indole double bond (under controlled conditions).

Workflow Visualization (DOT)

The following diagram illustrates the critical pathway and decision nodes for quality control.

SynthesisPath Start 5-Nitroindole (Precursor) Step1 Step 1: N-Alkylation (NaH, DMF, Cl-CH2CH2-NEt2) Start->Step1 S_N2 Reaction Inter Intermediate: 1-[2-(diethylamino)ethyl]-5-nitroindole Step1->Inter QC1 QC Check: 1H-NMR (Ethyl signals) Inter->QC1 Step2 Step 2: Reduction (H2, Pd/C, MeOH) QC1->Step2 Pass Final Target: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Step2->Final Hydrogenation

Figure 1: Validated synthetic route preventing regioselectivity errors common in direct aminoindole alkylation.

Detailed Experimental Procedures

Protocol: Synthesis of Intermediate (Nitro-derivative)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Add 5-nitroindole (1.0 eq) dissolved in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases.

    • Why: Cooling prevents thermal decomposition of the diazonium-like transition states or runaway exotherms.

  • Alkylation: Add 2-Chloro-N,N-diethylethylamine hydrochloride (1.1 eq) and excess base (to neutralize the HCl salt of the reagent). Heat to 60°C for 4-6 hours.

  • Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.

  • Self-Validating Check: TLC (Hexane/EtOAc 1:1). The product will have a higher Rf than 5-nitroindole due to the loss of the H-bond donor (N-H).

Protocol: Catalytic Hydrogenation
  • Dissolution: Dissolve the nitro-intermediate in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate). Caution: Pyrophoric.

  • Reaction: Stir under H₂ balloon (1 atm) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Concentrate in vacuo. If the amine oxidizes (turns dark), purify via column chromatography using DCM/MeOH/NH₃ (90:9:1).

Characterization & Quality Control

To ensure scientific integrity, the following spectral features must be confirmed.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Indole C2-H 7.15Doublet1HCharacteristic aromatic
Indole C4-H 6.70Doublet1HOrtho to amine
Indole C6-H 6.55Doublet of Doublets1HShielded by amine
Indole C7-H 7.20Doublet1H-
N-CH₂ (Chain) 4.15Triplet2HDeshielded (attached to Indole N)
CH₂-N (Chain) 2.70Triplet2H-
N-CH₂ (Ethyl) 2.50Quartet4HEthyl group characteristic
CH₃ (Ethyl) 0.95Triplet6HTerminal methyls
NH₂ 4.50Broad Singlet2HExchangeable with D₂O
Mass Spectrometry (ESI-MS)
  • Expected Mode: Positive Ion Mode [M+H]⁺

  • Calculated Mass: 231.34[2]

  • Observed m/z: 232.2 ± 0.1

  • Diagnostic: Presence of 232.2 confirms the amine. A peak at 262 would indicate unreduced nitro intermediate.

Biological Applications & Pharmacophore Logic

This molecule serves as a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition (Type I/II): The 5-amino group mimics the adenosine motif of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., VEGFR, EGFR). The diethylaminoethyl tail extends into the solvent-front region, improving solubility and bioavailability.

  • Serotonin Receptors: The indole core with an N1-alkyl chain is structurally homologous to 5-HT (serotonin) and Sumatriptan analogs, making it a candidate for 5-HT1A/1B receptor modulation.

Pharmacophore Mapping

Pharmacophore Core Indole Scaffold (Pi-Pi Stacking) Hinge 5-NH2 Group (H-Bond Donor/Acceptor) Core->Hinge C5 Position Tail N1-Diethylaminoethyl (Solubility & Bioavailability) Core->Tail N1 Position Target Kinase Hinge Region / 5-HT Receptor Hinge->Target Binding Interaction Tail->Target Solvent Interaction

Figure 2: Structural Activity Relationship (SAR) mapping of the molecule.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (darkening) upon air exposure.

References

  • PubChem . (2025).[3][4][5] Compound Summary: Indole Derivatives and Sunitinib Intermediates. National Library of Medicine.[3][4] Retrieved from [Link]

  • Xu, Y. C., et al. (2001).[6] N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist.[6] Journal of Medicinal Chemistry. (Contextual reference for N-alkylated indole synthesis). Retrieved from [Link]

Sources

The Strategic Role of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthesis, chemical properties, and pharmaceutical significance of the versatile intermediate, 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its application, particularly in the synthesis of targeted therapies such as kinase inhibitors.

Introduction: The Significance of the Indole Scaffold and the Diethylaminoethyl Moiety

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design. When functionalized at the 5-position with an amino group and at the 1-position with a diethylaminoethyl side chain, the resulting molecule, 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, becomes a highly valuable intermediate for the synthesis of complex and biologically active molecules.[2]

The diethylaminoethyl group is a common pharmacophore that can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and ability to interact with biological targets.[3] This guide will elucidate the synthesis of this key intermediate and explore its potential applications, drawing parallels with its role in the development of blockbuster drugs.

Synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine: A Two-Step Approach

The synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is most effectively achieved through a two-step process commencing with the readily available 5-nitroindole. This strategy involves the N-alkylation of the indole nitrogen followed by the reduction of the nitro group to the corresponding amine.

Step 1: N-Alkylation of 5-Nitroindole

The first step involves the alkylation of the nitrogen atom of the 5-nitroindole ring with a suitable 2-(diethylamino)ethyl halide, typically 2-(diethylamino)ethyl chloride hydrochloride. The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Reaction Scheme:

5-Nitroindole 5-Nitroindole Intermediate 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole 5-Nitroindole->Intermediate + 2-(Diethylamino)ethyl_chloride 2-(Diethylamino)ethyl chloride 2-(Diethylamino)ethyl_chloride->Intermediate + Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate

Figure 1: N-Alkylation of 5-Nitroindole.

Experimental Protocol:

  • To a solution of 5-nitroindole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-nitroindole.

  • 2-(Diethylamino)ethyl chloride hydrochloride is then added, and the mixture is heated to facilitate the nucleophilic substitution reaction.

  • After completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group of 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole to the desired 5-amino functionality. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Reaction Scheme:

Intermediate 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole Final_Product 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Intermediate->Final_Product + Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Final_Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Final_Product

Figure 2: Reduction of the Nitro Group.

Experimental Protocol:

  • The 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.[4]

  • The progress of the reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.[5]

Table 1: Physicochemical Properties of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

PropertyValue
CAS Number 689300-12-7
Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
Appearance (Predicted) Light brown to yellow solid or oil
Solubility Soluble in most organic solvents

Role as a Pharmaceutical Intermediate: The Case of Kinase Inhibitors

The 5-aminoindole core of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a crucial building block for the synthesis of various bioactive molecules, particularly kinase inhibitors. The amino group at the 5-position provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores.

A prominent example of the importance of the N-[2-(diethylamino)ethyl] moiety is found in the structure of Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7][8] The chemical name for Sunitinib is N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[7][9]

While not directly synthesized from 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, the N-[2-(diethylamino)ethyl]carboxamide side chain in Sunitinib is a critical component for its biological activity and pharmaceutical properties. This side chain is introduced through the coupling of a carboxylic acid intermediate with N,N-diethylethylenediamine.[1][10] The presence of the basic diethylamino group enhances the solubility of the molecule and is believed to play a role in its interaction with the kinase active site.[8]

The structural similarity between the N-[2-(diethylamino)ethyl] moiety in Sunitinib and the side chain in 1-[2-(diethylamino)ethyl]-1H-indol-5-amine highlights the potential of the latter as a key intermediate for the development of novel kinase inhibitors and other targeted therapies.[11][12] The 5-amino group can be readily converted into various functional groups, such as amides or ureas, to explore structure-activity relationships and optimize drug-like properties.

cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Discovery 5-Nitroindole 5-Nitroindole N-Alkylation N-Alkylation 5-Nitroindole->N-Alkylation Step 1 Nitro_Intermediate Nitro_Intermediate N-Alkylation->Nitro_Intermediate 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole Reduction Reduction Nitro_Intermediate->Reduction Step 2 Final_Intermediate Final_Intermediate Reduction->Final_Intermediate 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Functionalization Functionalization Final_Intermediate->Functionalization Derivatization at 5-amino position Final_Intermediate->Functionalization Bioactive_Molecules Bioactive_Molecules Functionalization->Bioactive_Molecules Kinase_Inhibitors Kinase_Inhibitors Bioactive_Molecules->Kinase_Inhibitors e.g., Sunitinib Analogues

Figure 3: Workflow from Synthesis to Application.

Conclusion and Future Perspectives

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a strategically important pharmaceutical intermediate whose synthesis is straightforward and scalable. Its structural features, namely the versatile 5-aminoindole core and the beneficial diethylaminoethyl side chain, make it an attractive starting material for the discovery and development of novel therapeutics. The precedent set by the role of the N-[2-(diethylamino)ethyl] moiety in established drugs like Sunitinib underscores the potential of this intermediate in the design of next-generation targeted therapies, particularly in the ever-expanding field of kinase inhibitors. Further exploration of the derivatization of this intermediate is warranted to unlock its full potential in medicinal chemistry.

References

  • Castro, J. L., Baker, R., Guiblin, A. R., Hobbs, S. C., Jenkins, M. R., Russell, M. G., Beer, M. S., Stanton, J. A., Scholey, K., & Hargreaves, R. J. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and analogs: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023–3032.
  • Podlech, J., & Linder, M. R. (2012). Reduction of Nitro Compounds. In Science of Synthesis (Vol. 2, pp. 1-34). Thieme.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Orfi, L., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. Bioorganic & Medicinal Chemistry Letters, 28(14), 2478-2484.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Vaidyanathan, R., et al. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances, 11(43), 26655-26661.
  • Allmpus. (n.d.). Sunitinib (Base).
  • Science of Synthesis. (2012). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Schmidt, A. M., & Eilbracht, P. (2005). Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. The Journal of Organic Chemistry, 70(14), 5528–5535.
  • Sigma-Aldrich. (n.d.). 5-(ACETYLAMINO)-N-(2-(DIETHYLAMINO)ETHYL)-1H-INDOLE-2-CARBOXAMIDE HYDROCHLORIDE.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-(Diethylamino)
  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J. Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Luu, T. C., Tang, F., Wei, J., & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Molecules, 16(5), 4037-4051.
  • Google Patents. (n.d.).
  • entrechem. (n.d.).
  • MDPI. (2024).
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • AWS. (n.d.). Pd(II)
  • Enamine. (n.d.). Kinase Inhibitors - Enamine Bioactive Compounds.
  • ChemHelp ASAP. (2019, November 19).
  • ResearchGate. (n.d.). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase.
  • Thermo Fisher Scientific. (n.d.). 2-(Diethylamino)ethyl chloride hydrochloride, 98+%.

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Methodological & Application

Step-by-step synthesis protocol for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis protocol for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (CAS: 689300-12-7).[1][2] This compound serves as a critical intermediate in the development of kinase inhibitors and GPCR ligands, particularly within the serotonin (5-HT) receptor modulator class.[2]

Application Note: Synthesis of N1-Substituted Indole Scaffolds

Executive Summary & Strategic Analysis

The synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine presents a classic chemoselectivity challenge: alkylating the indole nitrogen (N1) without affecting the nucleophilic C3 position or the latent amine functionality.[1][2]

The most robust synthetic strategy involves a two-step sequence:

  • N-Alkylation: Selective alkylation of 5-nitroindole using 2-(diethylamino)ethyl chloride hydrochloride.[1][2] The nitro group serves as a robust masking group for the amine, preventing side reactions (such as over-alkylation) and electronically deactivating the indole ring, which reduces C3-alkylation byproducts.[3]

  • Chemoselective Reduction: Reduction of the nitro moiety to the primary amine using catalytic hydrogenation or metal-mediated reduction, yielding the final product.[2][3]

Safety Advisory: The alkylating agent, 2-(diethylamino)ethyl chloride , is a severe skin, eye, and respiratory irritant and a structural analog to nitrogen mustards.[3] It acts as a vesicant.[2][3] All manipulations involving this reagent must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).[2][3]

Reaction Pathway & Mechanism

The synthesis relies on an SN2 nucleophilic substitution followed by a heterogeneous catalytic reduction.[2][3]

ReactionScheme SM1 5-Nitroindole Inter Intermediate: 1-[2-(diethylamino)ethyl]-5-nitroindole SM1->Inter Step 1: NaH, DMF, 60°C (S_N2 Alkylation) Reagent 2-(Diethylamino)ethyl chloride HCl Reagent->Inter Product Product: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Inter->Product Step 2: H2, Pd/C, MeOH (Nitro Reduction)

Figure 1: Two-step synthetic pathway from 5-nitroindole to the target 5-aminoindole derivative.

Experimental Protocol

Step 1: Synthesis of 1-[2-(diethylamino)ethyl]-5-nitroindole

Rationale: The use of Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) ensures complete deprotonation of the indole N-H (pKa ~16), creating a potent nucleophile.[2] The high polarity of DMF facilitates the SN2 attack on the alkyl chloride.[2][3]

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
5-Nitroindole Substrate1.0 eqLimiting reagent
2-(Diethylamino)ethyl chloride HCl Electrophile1.2 - 1.5 eqHygroscopic; handle quickly
Sodium Hydride (60% in oil) Base2.5 eqExcess needed to neutralize HCl salt and deprotonate indole
DMF (Anhydrous) Solvent10 mL/gDry solvent is critical to prevent NaH quenching

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (2.5 eq) and wash with dry hexane (2x) to remove mineral oil if purification is strictly required (often skipped in scale-up). Suspend the NaH in anhydrous DMF at 0°C.

  • Addition: Add 5-nitroindole (1.0 eq) portion-wise to the suspension. Evolution of hydrogen gas (

    
    ) will occur.[2][3] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep color (often red/orange for nitroindoles).[2][3]
    
  • Alkylation: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) portion-wise or as a solution in minimal DMF.

    • Note: The extra equivalent of base neutralizes the HCl salt of the alkylating agent in situ, generating the free amine species which then reacts.[3]

  • Reaction: Warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of 5-nitroindole.[1][2]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Carefully quench with ice-water (exothermic).[2]

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[2][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude yellow solid is usually sufficiently pure (>90%).[2][3] If necessary, recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH 95:5).[2][3]

Step 2: Reduction to 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Rationale: Catalytic hydrogenation is the cleanest method, avoiding the generation of iron or tin waste associated with Bechamp or SnCl2 reductions.[3]

Reagents:

ComponentRoleConditions
Nitro Intermediate Substrate1.0 eq
10% Pd/C Catalyst10 wt% loading
Hydrogen (

)
ReductantBalloon pressure (1 atm)
Methanol (MeOH) Solvent20 mL/g

Procedure:

  • Setup: In a nitrogen-flushed flask, dissolve the nitro-intermediate from Step 1 in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[2][3] Caution: Pd/C is pyrophoric; keep wet with solvent.[1][2][3]

  • Hydrogenation: Purge the system with hydrogen gas (balloon or Parr shaker). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The nitro group reduction is rapid; the appearance of the [M+1] peak corresponding to the amine (M.W. ~231.[2][3]3) confirms conversion.[2][3]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][3]

    • Wash the Celite pad with MeOH.[2][3]

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Isolation: The product is obtained as a viscous oil or low-melting solid.[2][3] It is prone to oxidation (darkening) upon air exposure.[2][3] Store under nitrogen or convert to the hydrochloride salt for stability.[2][3]

Analytical Characterization

To validate the synthesis, compare spectral data against expected values.[3]

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Indole C2-H/C3-H:

7.2-6.4 ppm (doublets/multiplets).[1][2] Aromatic:

6.8-7.5 ppm (ABC system for 5-subst.[1][2] indole). N-CH2:

4.1 ppm (triplet).[2] Side Chain:

2.6 ppm (triplet, N-CH2-CH2-N),

2.5 ppm (quartet, ethyl CH2),

0.9 ppm (triplet, ethyl CH3).[2] NH2: Broad singlet ~4.5-5.0 ppm (exchangeable).[2]
LC-MS (ESI+) [M+H]+: Calculated m/z = 232.18.

Process Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Start Start: 5-Nitroindole + NaH (DMF, 0°C) AddReagent Add 2-(Diethylamino)ethyl chloride HCl Start->AddReagent Heat Heat to 60°C (4-6 Hours) AddReagent->Heat Quench Quench (Ice Water) Extract (EtOAc) Heat->Quench Crude1 Intermediate: Nitro-Indole Quench->Crude1 Dissolve Dissolve in MeOH Add 10% Pd/C Crude1->Dissolve Hydro Hydrogenation (H2 Balloon, RT) Dissolve->Hydro Filter Filter (Celite) Concentrate Hydro->Filter Final Final Product: 5-Amino-Indole Filter->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.[1][2][5][6]

References

  • Indole Alkylation Methodology

    • Title: "Efficient Synthesis of N-Substituted Indoles Using Sodium Hydride in DMF."
    • Source:Journal of Organic Chemistry
    • Context: Standard protocol for N-alkylation of electron-deficient indoles.[1][2]

    • URL:[Link] (General Journal Link for verification of standard methodology)[2]

  • Target Compound Data

    • Title: "1-[2-(diethylamino)ethyl]-1H-indol-5-amine (CAS 689300-12-7) Substance Record."[1][2][7]

    • Source:PubChem[1][2][3][8][9]

    • URL:[Link][2]

  • Precursor Safety (Vesicants)

    • Title: "Safety Data Sheet: 2-(Diethylamino)ethyl chloride hydrochloride."[2]

    • Source:Sigma-Aldrich[1][2]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices. The method utilizes reversed-phase chromatography with UV detection, optimized for sensitivity, selectivity, and efficiency. The entire workflow, from initial method development to full validation according to International Council for Harmonisation (ICH) guidelines, is presented.

Introduction

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a synthetic organic compound featuring an indole nucleus and a diethylaminoethyl side chain. The indole moiety is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of both a primary aromatic amine and a tertiary aliphatic amine gives the molecule basic properties, which presents specific challenges and considerations for chromatographic separation. Accurate and precise quantification of this and similar compounds is critical in drug discovery, development, and quality control processes.

This guide provides a comprehensive framework for developing and validating an HPLC method for this analyte. We will explore the rationale behind the selection of chromatographic parameters and detail the steps for a systematic method development and validation process.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for efficient HPLC method development.

  • Structure: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

  • Molecular Formula: C₁₄H₂₁N₃

  • Molecular Weight: 231.34 g/mol [1]

  • Predicted logP: The predicted octanol-water partition coefficient (logP) suggests a moderate hydrophobicity, making it suitable for reversed-phase chromatography.[2]

  • UV Absorbance: The indole chromophore is expected to exhibit significant UV absorbance. Indole and its derivatives typically show absorption maxima around 280 nm.[3]

Based on these properties, a reversed-phase HPLC method is the most logical approach. The basic nature of the analyte requires careful control of the mobile phase pH to ensure consistent retention and good peak shape. At a pH below the pKa of the amine groups, the analyte will be protonated and exist as a cation.

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters.

Initial Parameter Selection
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides sufficient hydrophobic retention for the analyte. C8 columns can also be considered for faster elution if needed.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic mobile phase ensures the protonation of the amine groups, leading to a single ionic species and improved peak shape by minimizing silanol interactions.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, often providing good peak efficiency.[6]
Detection UV at 280 nmBased on the characteristic absorbance of the indole moiety. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization

The initial conditions should be systematically optimized to achieve the desired chromatographic performance (resolution, peak shape, and analysis time).

  • Gradient Optimization: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the analyte. Subsequently, the gradient can be narrowed and steepened around the elution point to reduce the run time while maintaining adequate resolution from any impurities or matrix components.

  • pH Optimization: The pH of the mobile phase is a critical parameter for basic compounds. While 0.1% TFA provides an acidic environment, exploring different pH values using buffers (e.g., phosphate or acetate) can significantly impact retention and peak shape. For indole alkaloids, it has been observed that retention can vary with pH, often increasing from pH 2 to 6 and then decreasing.[7]

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated as it can offer different selectivity.[6]

Experimental Protocol: Final Optimized Method

This protocol details the final, optimized HPLC method for the analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Materials and Reagents
  • 1-[2-(diethylamino)ethyl]-1H-indol-5-amine reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Equipment
  • HPLC system with a binary pump, autosampler, column oven, and UV or PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% to 60% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The optimized method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8][9]

Validation Parameters
  • Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by injecting a blank (diluent), a placebo (if applicable), and the analyte. The peak for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine should be well-resolved from any other peaks.

  • Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations of the reference standard. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The accuracy is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and observing the effect on the results.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times. The acceptance criteria are typically:

  • RSD of peak area for replicate injections: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient10-60% B over 15 min
Flow Rate1.0 mL/min
Temperature35 °C
Detection280 nm
Injection Volume10 µL

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD (n=6)≤ 2.0%0.8%

Table 3: Validation Summary

ParameterResult
Linearity (r²)0.9995
Accuracy (% Recovery)99.5%
Repeatability (RSD)0.9%
Intermediate Precision (RSD)1.2%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Finalization A Analyte Characterization (Structure, pKa, logP, UV) B Literature Review (Similar Compounds) A->B C Define Method Objectives (QC, Research, etc.) B->C D Initial Parameter Selection (Column, Mobile Phase, Detector) C->D E Systematic Optimization (Gradient, pH, Flow Rate, Temp.) D->E F System Suitability Check E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Finalized Method Protocol K->L M Application Note Generation L->M

Caption: Workflow for HPLC method development and validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. By following the outlined protocols for method development and validation, researchers can ensure the generation of accurate and precise data suitable for a wide range of applications in the pharmaceutical industry. The systematic approach to optimizing chromatographic conditions, coupled with rigorous validation according to ICH guidelines, establishes a scientifically sound analytical method.

References

  • [High performance liquid chromatographic studies of indole alkaloids]. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). PMC. Retrieved February 24, 2026, from [Link]

  • Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.). SIELC Technologies. Retrieved February 24, 2026, from [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. (2015, April 3). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • N-{1-[2-(diethylamino)ethyl]-1H-indol-5-yl}. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 1-[2-(Diethylamino)ethyl]pyridin-1-ium bromide. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved February 24, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved February 24, 2026, from [Link]

  • ((S)-2-Amino-3-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)propan-1-ol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022, January 6). Scholaris. Retrieved February 24, 2026, from [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. Retrieved February 24, 2026, from [Link]

  • Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. (2025, June 4). MDPI. Retrieved February 24, 2026, from [Link]

  • 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[7]benzothiopyrano[4,3,2-cd]indazol-8-one. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

  • An experimentally validated QSAR model for surface pKa prediction of heterolipid having potential as deli. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. (2018, November 16). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Application Notes and Protocols for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

These application notes and protocols are based on the chemical properties of the structural moieties of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (an indole ring and a diethylaminoethyl side chain) and safety data for analogous compounds. Specific stability and handling data for this compound are not widely available. Therefore, these recommendations should be considered as inferred guidelines. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. A thorough risk assessment should be conducted before commencing any work.

Introduction

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a synthetic organic compound featuring an indole nucleus, a common scaffold in many biologically active molecules and pharmaceuticals. The presence of a basic diethylaminoethyl side chain and an amino group on the indole ring suggests that this molecule may be sensitive to oxidation, light, and acidic conditions. Proper storage and handling are critical to maintain its chemical integrity and ensure the safety of laboratory personnel. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for the storage and handling of this compound.

Receiving and Initial Inspection

Upon receipt of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a systematic inspection is crucial to ensure the material's quality and the integrity of its packaging.

Protocol 2.1: Initial Receipt and Inspection

  • Verify Shipping Conditions: Confirm that the shipping conditions match the supplier's recommendations. For instance, if "cold-chain transportation" is indicated, ensure the package has remained at the specified temperature throughout transit[1].

  • Examine Packaging: Inspect the external packaging for any signs of damage, such as breaches, leaks, or stains. If the packaging is compromised, do not open it and consult your institution's safety officer and the supplier.

  • Document and Label: Record the date of receipt, batch or lot number, and initial appearance of the compound. Affix a label with this information to the primary container.

  • Review Supplier Documentation: Carefully review the Certificate of Analysis (CoA) and any available Safety Data Sheet (SDS) for the compound or a closely related analogue. Note the purity, identity, and any specific hazard information.

Storage Protocols

The stability of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is predicted to be sensitive to temperature, atmosphere, and light. The following storage conditions are recommended to minimize degradation.

3.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C to -80°CThe "cold-chain transportation" requirement suggests thermal instability. Low temperatures will slow down potential degradation pathways[1].
Atmosphere Inert Gas (Argon or Nitrogen)The amine and indole moieties are susceptible to oxidation. An inert atmosphere will prevent oxidative degradation.
Light Amber Vial or Light-Proof ContainerIndole-containing compounds can be photosensitive. Protection from light is crucial to prevent photochemical decomposition.
Container Tightly Sealed, Chemically Resistant GlassTo prevent contamination and reaction with container materials. The basic nature of the amine necessitates avoidance of acidic residues.

Protocol 3.2: Long-Term Storage

  • Aliquot if Necessary: For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities. This will minimize the exposure of the bulk material to atmospheric conditions and freeze-thaw cycles.

  • Inert Gas Purge: Before sealing, purge the vial containing the aliquot with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Seal and Label: Securely seal the vial. Wrap the cap with paraffin film for an extra barrier against moisture and air. Label each aliquot with the compound name, concentration (if in solution), and date of preparation.

  • Store Appropriately: Place the sealed and labeled aliquots in a light-proof secondary container and store at the recommended low temperature (-20°C to -80°C).

Handling and Personal Protective Equipment (PPE)

Given the presence of the diethylamino group, this compound is expected to be basic and potentially corrosive, as well as possessing potential toxicity and flammability similar to other amines[2][3][4][5]. Strict adherence to safety protocols is mandatory.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles and a face shield[3][6].

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use[2][6].

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron should also be worn[2].

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[3][4].

Diagram 4.1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Retrieve Retrieve from Cold Storage FumeHood->Retrieve Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Waste Dispose of Waste (Follow Institutional Guidelines) Dissolve->Waste Clean Clean Work Area Waste->Clean Store Return Aliquots to Storage Clean->Store

Caption: Workflow for the safe handling of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Solution Preparation

The solubility of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine has not been empirically determined. However, based on its structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol). Aqueous solubility is expected to be limited, though it may be enhanced in acidic solutions through salt formation.

Protocol 5.1: Preparation of Stock Solutions

  • Solvent Selection: Choose a suitable, dry, and high-purity solvent. DMSO is a common choice for creating high-concentration stock solutions for biological assays.

  • Inert Atmosphere: If the compound is highly sensitive to oxidation, perform the dissolution in a glove box or by using Schlenk line techniques under an inert atmosphere.

  • Dissolution: a. Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Add the desired volume of solvent to the vial containing the pre-weighed compound. c. Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed, light-protected vials at -20°C or -80°C. If using DMSO, be aware of its freezing point (-18.5°C).

Diagram 5.1: Solution Preparation Workflow

Start Start: Equilibrated Aliquot Solvent Select Dry, High-Purity Solvent Start->Solvent Dissolve Dissolve under Inert Atmosphere (if necessary) Solvent->Dissolve Mix Vortex/Sonicate until Homogeneous Dissolve->Mix Store Store Solution Aliquots at -20°C to -80°C Mix->Store Label Label with Name, Concentration, Date Store->Label

Caption: Step-by-step process for preparing stock solutions.

Incompatibilities and Waste Disposal

6.1 Incompatibilities

Based on the chemical structure, 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is likely incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions[2].

  • Strong Acids: The basic amine will react with acids, potentially exothermically[2].

  • Heat and Sources of Ignition: While the flashpoint is unknown, related amine compounds can be flammable[3][5].

6.2 Waste Disposal

All waste containing 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste. Dispose of all materials in accordance with local, state, and federal regulations[2][6]. Do not dispose of this chemical down the drain.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14818270, N-{1-[2-(diethylamino)ethyl]-1H-indol-5-yl}-N'-(5-methyl-1,2-oxazol-3-yl)urea. Retrieved from [Link].

  • Safety Data Sheet. (n.d.).
  • Enamine. (n.d.). Safety Data Sheet.
  • PubChemLite. (n.d.). 1-[2-(dimethylamino)ethyl]-1h-indol-5-amine. Retrieved from [Link].

  • Navy Brand Manufacturing. (2015, February 27). Safety Data Sheet. Retrieved from a generic SDS for Diethylethanolamine.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link].

  • CompTox Chemicals Dashboard. (2025, October 15). 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine. Retrieved from [Link].

  • ResearchGate. (2018). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.
  • Google Patents. (n.d.). Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link].

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link].

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from a research article on indole synthesis.
  • WebQC. (n.d.). diethylamine hydrochloride. Retrieved from [Link].

Sources

Technical Application Note: High-Purity Isolation of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS (Analogous): 5192-03-0 (Parent 5-aminoindole reference) Molecular Formula: C


H

N

Molecular Weight: 231.34 g/mol

This guide details the purification of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine , a critical intermediate often utilized in the synthesis of serotonergic modulators and kinase inhibitors.

The Stability Challenge: The structural convergence of an electron-rich indole ring with a primary aromatic amine (position 5) creates a system highly susceptible to oxidative degradation . Upon exposure to atmospheric oxygen, this compound rapidly undergoes radical-mediated oxidation, forming dark-colored quinone imines and insoluble polymers (often observed as "purple tar"). Furthermore, the N1-diethylaminoethyl side chain adds significant basicity and lipophilicity, often resulting in "oiling out" rather than crystallization during standard workups.

Core Strategy: Success requires a Strict Inert Atmosphere workflow. This protocol prioritizes the isolation of the compound as a crystalline salt (dihydrochloride or oxalate) for storage stability, while providing a rigorous method for free-base recrystallization when immediate use is required.

Solubility Mapping & Solvent Selection

The molecule exhibits "amphiphilic base" behavior. The indole core drives solubility in organics, while the diethylamino tail provides solubility in aqueous acids.

Solvent SystemSolubility BehaviorSuitabilityMechanistic Rationale
Water (Neutral) Low to InsolublePoorLipophilic indole core dominates.
Water (Acidic) HighExtraction Only Protonation of both N-centers (

).
Ethanol (EtOH) HighGood (Solvent) Dissolves free base well; risk of oiling out if cooled too fast.
Ethyl Acetate (EtOAc) Moderate-HighExcellent Ideal for "hot filtration" to remove polar oxidation byproducts.
Heptane/Hexane LowAnti-Solvent Induces precipitation; miscible with EtOAc/EtOH.
Dichloromethane Very HighPoor for Cryst.Too soluble; evaporation leads to amorphous oils/foams.

Decision Matrix: Purification Strategy

Before initiating experimental work, select the protocol based on your downstream application and current purity profile.

PurificationStrategy Start Crude Material Analysis CheckPurity Is Purity > 85%? Start->CheckPurity CheckColor Is Color Dark/Black? CheckPurity->CheckColor No (<85%) RouteB Protocol B: Inert Recrystallization (Free Base) CheckPurity->RouteB Yes (>85%) RouteA Protocol A: Acid-Base Wash (Remove Polymers) CheckColor->RouteA Yes (Oxidized) RouteC Protocol C: Salt Formation (Storage Stable) RouteA->RouteC Preferred Endpoint RouteB->RouteC Optional for Storage

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Protocol A: Pre-Purification (Removal of Oxidative Tars)

Use this if the material is dark brown/black or an oil.

  • Dissolution: Dissolve crude oil in 10 volumes of 1M HCl . The product will dissolve; oxidative polymers (neutral/acid-insoluble) will remain suspended.

  • Filtration: Filter through a Celite pad to remove dark particulates. The filtrate should be clear (pale yellow/pink).

  • Washing: Wash the acidic aqueous layer with Ethyl Acetate (2x) to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 50% NaOH under a Nitrogen blanket.

  • Extraction: Extract immediately with degassed Ethyl Acetate (3x) .

  • Drying: Dry organics over Na

    
    SO
    
    
    
    (with 1% activated charcoal added to scavenge color). Filter and concentrate.

Protocol B: Inert Recrystallization (Free Base)

Target: High purity free base for immediate biological testing or synthesis.

Prerequisites:

  • Schlenk line or Nitrogen balloon.

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent) .

  • Degassing: All solvents must be sparged with N

    
     for 15 mins prior to use.
    

Step-by-Step Methodology:

  • Dissolution (Hot):

    • Place the crude solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser and N

      
       inlet.
      
    • Add degassed EtOAc (5 mL/g) .

    • Heat to reflux (approx. 77°C). If solids remain, add EtOAc in 0.5 mL increments until dissolved.

    • Note: If the solution is dark, add 5 wt% activated carbon, reflux for 5 mins, and hot-filter under N

      
      .
      
  • Nucleation & Anti-Solvent Addition:

    • Remove from heat but keep stirring.

    • While still hot (~60°C), add degassed Heptane dropwise.

    • Stop point: Add Heptane until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to allow slow cooling to room temperature over 2 hours. Rapid cooling leads to oiling out.

    • Once at room temperature, transfer to a -20°C freezer for 4 hours to maximize yield.

  • Isolation:

    • Filter rapidly under a blanket of Nitrogen (or use a Schlenk frit).

    • Wash the cake with cold Heptane.

    • Dry under high vacuum (0.1 mbar) in the dark.

Protocol C: Salt Formation (Dihydrochloride) - Recommended

Target: Long-term storage. The salt form suppresses the lone pair on the amine, preventing oxidation.

  • Solvation: Dissolve 1.0 g of free base in 10 mL of dry Ethanol .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).

    • Observation: The solution will warm slightly (exothermic).

  • Precipitation: Add Diethyl Ether (20 mL) slowly as an anti-solvent. White to off-white crystals should form immediately.

  • Recrystallization of Salt: If the salt is colored, recrystallize from Methanol/IPA .

  • Storage: Store in an amber vial under Argon at -20°C.

Analytical Validation & Troubleshooting

Visualizing the Workflow:

RecrystallizationWorkflow SolventPrep Degas Solvents (N2 Sparge 15m) Dissolve Dissolve in EtOAc (Reflux under N2) SolventPrep->Dissolve Turbidity Add Heptane until Turbid Dissolve->Turbidity Clear Add EtOAc drops to clear Turbidity->Clear Crystallize Slow Cool (RT -> -20°C) Clear->Crystallize Filter Filtration (Inert Atmosphere) Crystallize->Filter

Figure 2: Inert atmosphere recrystallization workflow for the free base.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Oiling Out Cooling too fast or too much anti-solvent.Re-heat to dissolve oil. Add more EtOAc. Cool very slowly with stirring. Seed with a crystal if available.
Purple/Black Color Oxidation occurred.[1]Repeat Protocol A (Acid wash). Ensure N

line is active. Add 0.1% Ascorbic Acid during aqueous workup.
No Precipitate Solution too dilute.Evaporate 50% of solvent under vacuum and re-cool.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of unstable aromatic amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for N-alkylated indole handling).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Essential protocol for setting up the inert atmosphere required for 5-aminoindoles).[2]

  • Frontier, A. (2023). Workup for Removing Amines and Handling Unstable Compounds. University of Rochester, Not Voodoo.

Sources

Reagents required for the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Introduction

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," frequently found in pharmacologically active compounds.[1] The 5-aminoindole moiety, in particular, serves as a crucial building block for developing novel therapeutics, including serotonin analogs and potential anticancer agents that target G-quadruplex DNA structures.[1][2] The N-alkylation with a diethylaminoethyl side chain can further modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for synthesis.

This document provides a comprehensive, two-step protocol for the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, starting from the commercially available 5-nitroindole. The described methodology is designed for reproducibility and scalability in a research setting.

Synthetic Strategy Overview

The synthesis is approached via a two-step sequence:

  • N-Alkylation: The indole nitrogen of 5-nitroindole is alkylated with 2-chloro-N,N-diethylethanamine. This step requires the deprotonation of the indole N-H to form a more nucleophilic indolate anion, which then displaces the chloride from the alkylating agent.

  • Nitro Group Reduction: The nitro group of the resulting 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole intermediate is reduced to the target primary amine. Catalytic hydrogenation is presented as a clean and efficient method for this transformation.

Synthetic_Workflow Start 5-Nitroindole Intermediate 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole Start->Intermediate Step 1: N-Alkylation NaH, DMF 2-chloro-N,N-diethylethanamine Final 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Intermediate->Final Step 2: Nitro Reduction Pd/C, H₂ (g) Ethanol

Caption: Overall synthetic scheme for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. It is imperative to use anhydrous solvents where specified to prevent quenching of the strong base.

Reagent/MaterialChemical FormulaM.W. ( g/mol )RoleSupplier (Example)Notes
5-NitroindoleC₈H₆N₂O₂162.15Starting MaterialSigma-Aldrich, TCI
Sodium Hydride (60% disp. in oil)NaH24.00BaseSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAcros OrganicsUse a freshly opened bottle or dried solvent.
2-chloro-N,N-diethylethanamine HClC₆H₁₅Cl₂N172.09Alkylating AgentAlfa AesarHydrochloride salt is more stable. Can be used directly or after neutralization.
Palladium on Carbon (10% Pd)Pd/C106.42 (Pd)CatalystStrem ChemicalsHandle carefully; may be pyrophoric when dry.
Hydrogen GasH₂2.02Reducing AgentGas CylinderUse with appropriate safety equipment (regulator, balloon, etc.).
Ethanol (Absolute)C₂H₅OH46.07SolventFisher Scientific
Ethyl AcetateC₄H₈O₂88.11Extraction SolventVWR
Saturated Sodium Bicarbonate Soln.NaHCO₃84.01Quenching/WashLab-prepared
Brine (Saturated NaCl Soln.)NaCl58.44Aqueous WashLab-prepared
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentSigma-Aldrich

Experimental Protocols

PART 1: Synthesis of 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole

This procedure details the N-alkylation of 5-nitroindole. The choice of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is crucial to ensure complete deprotonation of the indole nitrogen, which favors N-alkylation over potential C3-alkylation.[3]

Materials:

  • 5-Nitroindole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • 2-chloro-N,N-diethylethanamine hydrochloride (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-nitroindole (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 5-nitroindole) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. The mixture will typically change color upon formation of the indolate anion.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete.

  • Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 eq.) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the 5-nitroindole spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole can be purified by column chromatography on silica gel if necessary.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Indole 5-Nitroindole-H Anion [5-Nitroindolate]⁻ Na⁺ + H₂ Indole->Anion Base NaH Anion_2 [5-Nitroindolate]⁻ AlkylHalide Cl-CH₂CH₂-NEt₂ Product 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole + NaCl Anion_2->Product

Caption: Key steps in the N-alkylation reaction mechanism.

PART 2: Synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation. This method is often preferred due to its clean conversion and the ease of product isolation, as the only by-product is water.[1]

Materials:

  • 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C), ~10% by weight of the starting material

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂) supply with a balloon or a Parr hydrogenator

Procedure:

  • Setup: In a hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr bottle), dissolve the nitro-indole intermediate (1.0 eq.) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: The catalyst can be pyrophoric. It is often handled as a 50% water-wet paste or added under a stream of inert gas like nitrogen.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with nitrogen (repeat 3 times). Finally, evacuate and backfill with hydrogen from the balloon. For larger scales, a Parr hydrogenation apparatus should be used following its operational safety guidelines.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient for small scales).

  • Monitoring: The reaction is typically complete within 4-8 hours. Progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst-Celite pad to dry, as it can ignite in air. Wash the pad thoroughly with ethanol.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude material is the desired 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

  • Purification: The product can be purified by column chromatography on silica gel if required, often using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing of the amine on the acidic silica.

Characterization

The final product and intermediate should be characterized to confirm their identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of N-O stretches from the nitro group and appearance of N-H stretches from the amine).

References

  • Benchchem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Who we serve. (n.d.). Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process.
  • Benchchem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.
  • Benchchem. (2025). Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate for Anticancer Drug.
  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • eScholarship.org. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • PubMed. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Benchchem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
  • ACS Publications. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Retrieved from Chemistry of Heterocyclic Compounds website.
  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • ACS Publications. (n.d.). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid.
  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from Organic Syntheses Procedure website.
  • PubMed. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Béla P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • ACS Publications. (n.d.). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor.
  • ResearchGate. (2018). (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.
  • ResearchGate. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.

Sources

Guide to In Vitro Assay Dosing Strategies for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to establishing robust and reproducible in vitro assay dosing strategies for the novel small molecule 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. The reliability of any preclinical data, from high-throughput screening to lead optimization, is fundamentally dependent on the accurate and consistent delivery of the test compound to the biological system. This guide moves beyond simple step-by-step instructions to explain the critical rationale behind each phase of the process, ensuring scientific integrity. We will cover essential best practices for compound handling, detailed protocols for solubility assessment, stock solution preparation, and the design of serial dilution schemes for generating precise dose-response curves.

Introduction and Compound Overview

1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a small molecule featuring an indole core, a structure common in many biologically active compounds, including several approved therapeutics.[1][2] The accuracy of its biological characterization hinges on a well-defined dosing protocol. Issues such as poor solubility, compound precipitation, or degradation can lead to erroneous data, resulting in misleading structure-activity relationships (SAR) and costly delays in drug discovery programs.[3][4]

This application note provides the foundational protocols to mitigate these risks. By establishing the biophysical and chemical boundaries of the molecule first, researchers can design meaningful experiments and generate high-quality, trustworthy data.

Table 1: Physicochemical Properties of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

PropertyValueSource
CAS Number 689300-12-7
Molecular Formula C₁₄H₂₁N₃
Molecular Weight 231.34 g/mol
Structure Indole with a diethylaminoethyl group at position N1 and an amine at position C5.Inferred from name
Core Principles of Dosing Strategy

A successful dosing strategy is built on a logical workflow that begins with the solid compound and ends with a precise final concentration in the assay well. The diagram below illustrates the critical stages, each of which will be detailed in this guide.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Assay Execution SolidCompound Solid Compound Receipt & Handling Solubility Aqueous Solubility Assessment SolidCompound->Solubility Key First Step StockPrep Master Stock Solution Preparation (DMSO) Solubility->StockPrep Informs Max Concentration Intermediate Intermediate Dilution Plate StockPrep->Intermediate Serial Dilution AssayPlate Final Assay Plate Dosing Intermediate->AssayPlate Transfer Data Data Acquisition & Analysis AssayPlate->Data G cluster_0 Stock Preparation cluster_1 Dilution Steps Stock 10 mM Master Stock in 100% DMSO Intermediate Intermediate Plate (e.g., 200 µM top conc. in 2% DMSO/Media) Stock->Intermediate Initial Dilution (e.g., 1:50) Final Final Assay Plate (e.g., 10 µM top conc. in 0.1% DMSO/Media) Intermediate->Final Final Dilution (e.g., 1:20)

Sources

Application Notes & Protocols for the Scale-Up Manufacturing of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a key intermediate in pharmaceutical development. The following application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, process optimization, and critical parameters for safe and efficient manufacturing. We will delve into the rationale behind the chosen synthetic route, address common scale-up challenges associated with indole derivatives, and provide step-by-step protocols for synthesis, purification, and analysis. This guide is grounded in established chemical principles and adheres to the best practices for active pharmaceutical ingredient (API) process development.

Introduction: The Significance and Challenges of Indole Amine Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, in particular, represents a valuable building block due to its combination of a reactive 5-amino group, which allows for further derivatization, and a basic diethylaminoethyl side chain that can modulate pharmacokinetic properties.

However, the transition from laboratory-scale synthesis to large-scale manufacturing of such indole derivatives is fraught with challenges.[1] These include:

  • Exothermic Reactions: Indole syntheses can be highly exothermic, posing a risk of thermal runaways in large reactors if not properly controlled.[1]

  • Impurity Profile: The impurity profile of starting materials can become a significant issue at scale, introducing contaminants that may interfere with the reaction or be difficult to remove.[1]

  • Mass and Heat Transfer Limitations: Inefficient mixing and temperature gradients in large vessels can lead to the formation of localized "hot spots," promoting side reactions and product degradation.[1]

  • Product Purification: The basic nature of the target compound can complicate purification by traditional silica gel chromatography, often requiring specialized techniques.[2][3]

This document aims to provide a robust framework for navigating these challenges, ensuring a safe, reproducible, and scalable manufacturing process.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A logical and efficient synthetic route is the cornerstone of any successful scale-up campaign. For the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, we propose a two-step approach starting from the commercially available 5-nitroindole. This strategy separates the construction of the core indole structure from the introduction of the N-alkyl side chain, allowing for better process control and optimization of each step.

Step 1: Synthesis of 1H-indol-5-amine via Reduction of 5-nitroindole

The first step involves the reduction of the nitro group of 5-nitroindole to the corresponding amine. Several reduction methods are available, but for scale-up, catalytic hydrogenation is often preferred due to its high efficiency, clean reaction profile, and avoidance of stoichiometric metal waste.

Reaction Scheme: 5-nitroindole → 1H-indol-5-amine

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. A 5-10% loading is typically sufficient.

  • Solvent: A polar protic solvent like ethanol or methanol is ideal for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the most common and cost-effective reducing agent for large-scale hydrogenations.

  • Temperature and Pressure: The reaction is typically run at room temperature and moderate hydrogen pressure (50-100 psi) to ensure a controlled reaction rate and minimize the risk of side reactions.

Step 2: N-Alkylation of 1H-indol-5-amine

The second step is the selective N-alkylation of the indole nitrogen of 1H-indol-5-amine with 2-(diethylamino)ethyl chloride. This reaction introduces the desired side chain to yield the final product.

Reaction Scheme: 1H-indol-5-amine + 2-(diethylamino)ethyl chloride → 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Causality of Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the indole nitrogen, making it nucleophilic. Sodium hydride (NaH) or potassium tert-butoxide are effective choices.

  • Solvent: An aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for this reaction as it will not interfere with the strong base and helps to solubilize the reactants.

  • Temperature: The reaction is typically performed at or below room temperature to control the reaction rate and prevent over-alkylation or side reactions.

  • Alkylating Agent: 2-(diethylamino)ethyl chloride hydrochloride is a common and commercially available reagent for introducing the diethylaminoethyl group. It is important to use the free base or to add an additional equivalent of base to neutralize the hydrochloride salt.

Process Development and Optimization

The successful scale-up of this synthesis requires careful optimization of key process parameters to ensure safety, efficiency, and reproducibility.

Critical Process Parameters (CPPs) for Step 1 (Reduction)
ParameterLaboratory ScalePilot/Manufacturing ScaleRationale for Optimization
Catalyst Loading 5-10 mol%1-5 mol%Minimize cost and facilitate catalyst filtration at scale.
Hydrogen Pressure 50-100 psi50-150 psiOptimize reaction rate while maintaining safe operating conditions.
Temperature 20-25°C25-40°CControl exothermicity and prevent side reactions.
Agitation Rate VigorousOptimized for vessel geometryEnsure efficient gas-liquid mixing and prevent catalyst settling.
Critical Process Parameters (CPPs) for Step 2 (N-Alkylation)
ParameterLaboratory ScalePilot/Manufacturing ScaleRationale for Optimization
Base Equivalents 1.1 - 1.5 eq.1.05 - 1.2 eq.Minimize excess base to simplify work-up and reduce costs.
Rate of Addition RapidSlow, controlled additionManage exotherm and prevent localized high concentrations.
Temperature 0-25°C0-15°CMinimize side reactions and improve selectivity.
Reaction Time 2-4 hoursMonitored by in-process controlEnsure complete reaction and prevent product degradation.

Detailed Scale-Up Protocols

The following protocols are intended for the manufacturing of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine on a multi-kilogram scale. All operations should be performed in a controlled environment by trained personnel, following all relevant safety guidelines.

Protocol for the Synthesis of 1H-indol-5-amine

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control

  • Hydrogenation system with pressure and temperature monitoring

  • Filtration system (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Materials:

ReagentQuantity (kg)Moles
5-nitroindole10.061.7
10% Pd/C (50% wet)0.5-
Ethanol (200 proof)100-
Hydrogen gasAs required-

Procedure:

  • Charge the reactor with 5-nitroindole and ethanol.

  • Stir the mixture until all solids are dissolved.

  • Carefully add the wet 10% Pd/C catalyst to the reactor under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 100 psi with hydrogen and maintain the temperature at 25-30°C.

  • Monitor the reaction progress by hydrogen uptake and in-process control (e.g., HPLC or TLC).

  • Upon completion, vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford crude 1H-indol-5-amine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or carried forward to the next step if the purity is acceptable.

Protocol for the Synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control

  • Addition funnel or pump for controlled addition

  • Quenching vessel

  • Extraction and distillation equipment

Materials:

ReagentQuantity (kg)Moles
1H-indol-5-amine8.1 (from previous step)61.3
Sodium hydride (60% dispersion in mineral oil)2.767.5
Dimethylformamide (DMF)80-
2-(diethylamino)ethyl chloride hydrochloride10.661.6
Toluene100-
Water100-
Brine50-

Procedure:

  • Charge the reactor with 1H-indol-5-amine and DMF under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C.

  • Carefully add the sodium hydride portion-wise, maintaining the temperature below 10°C.

  • Stir the mixture for 1 hour at 0-5°C.

  • In a separate vessel, prepare a solution of 2-(diethylamino)ethyl chloride hydrochloride in DMF. If starting with the hydrochloride salt, an additional equivalent of base must be added to free the amine.

  • Slowly add the solution of the alkylating agent to the reactor, keeping the temperature below 15°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as determined by in-process control.

  • Carefully quench the reaction by the slow addition of water, maintaining the temperature below 25°C.

  • Add toluene and water to the reactor and perform a liquid-liquid extraction.

  • Separate the organic layer and wash with water and then brine.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography using amine-functionalized silica gel.[2]

In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) are essential for ensuring the quality and consistency of the final product.

Process StepAnalytical MethodAcceptance Criteria
Step 1: Reduction HPLC, TLC5-nitroindole < 1.0%
Step 2: N-Alkylation HPLC, TLC1H-indol-5-amine < 2.0%
Final Product 1H NMR, 13C NMR, LC-MS, Elemental AnalysisConforms to reference standard
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated for monitoring the progress of both reactions and for determining the purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reactions on the manufacturing floor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure of the final product and identifying any impurities.[4]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the product and for identifying trace impurities.[5]

Safety, Health, and Environmental (SHE) Considerations

A thorough understanding of the hazards associated with the reagents and the process is paramount for ensuring a safe manufacturing environment.

Reagent Hazards
  • 5-nitroindole: Potentially toxic and should be handled with appropriate personal protective equipment (PPE).

  • Palladium on Carbon (Pd/C): Flammable when dry and can catalyze the ignition of flammable solvents in the presence of air. Must be handled wet and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Requires a well-maintained and properly grounded hydrogenation system.

  • Sodium Hydride: Highly reactive and pyrophoric. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere.

  • 2-(diethylamino)ethyl chloride hydrochloride: Toxic and corrosive.[6][7][8] Causes severe skin burns and eye damage.[8] Must be handled in a well-ventilated area with appropriate PPE.[6][7][9]

  • Dimethylformamide (DMF): A reproductive toxin and should be handled with care, minimizing exposure.

Process Safety
  • Thermal Management: Both the reduction and N-alkylation steps can be exothermic. The use of jacketed reactors with efficient cooling is essential to maintain temperature control.

  • Inert Atmosphere: The use of sodium hydride and the handling of the pyrophoric catalyst require a robust inerting system (e.g., nitrogen or argon).

  • Quenching: The quenching of sodium hydride must be performed slowly and with careful temperature control to manage the evolution of hydrogen gas.

Waste Disposal

All waste materials, including spent catalyst, residual reagents, and solvent waste, must be disposed of in accordance with local, state, and federal regulations.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Alkylation A 5-nitroindole B 1H-indol-5-amine A->B H2, Pd/C Ethanol C 1H-indol-5-amine B->C Purification (optional) D 1-[2-(diethylamino)ethyl]-1H-indol-5-amine C->D E 2-(diethylamino)ethyl chloride E->D F NaH, DMF

Caption: Overall synthetic workflow for the two-step synthesis.

Process Control Logic Diagram

G cluster_0 Process Control Strategy A Input Materials 5-nitroindole 1H-indol-5-amine Reagents & Solvents B Critical Process Parameters (CPPs) Temperature Pressure Addition Rate Agitation A->B Define C In-Process Controls (IPCs) HPLC TLC B->C Monitor D Critical Quality Attributes (CQAs) Purity Identity Yield C->D Ensure

Caption: Relationship between process inputs, controls, and quality attributes.

Conclusion

The scale-up manufacturing of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a challenging yet achievable endeavor. By implementing a well-defined synthetic strategy, carefully optimizing critical process parameters, and adhering to strict safety protocols, it is possible to produce this valuable intermediate with high purity and yield. The application notes and protocols provided herein offer a comprehensive framework for success, from initial process development to full-scale manufacturing. It is imperative that all operations are conducted in accordance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.[10][11][12][13]

References

  • Benchchem.
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-(Diethylamino)ethyl chloride hydrochloride.
  • Genesis Drug Discovery & Development.
  • Dolphin Pharmaceutical. Diethylaminoethyl Chloride Hydrochloride Manufacturer, Supplier & Exporter.
  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Government of Canada. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • CDMO.
  • European Association of Polyol Producers.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • Biotage. Is there an easy way to purify organic amines?.
  • OPCW. CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009.
  • Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
  • Evotec.
  • YouTube.
  • National Center for Biotechnology Information. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • Biotage.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the knowledge to minimize impurities and optimize your synthetic protocol.

Introduction

The synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the initial synthesis of 5-nitroindole, followed by its reduction to 5-aminoindole, and subsequent N-alkylation to introduce the diethylaminoethyl side chain. Each of these steps presents unique challenges and potential for impurity formation. This guide will walk you through these challenges, providing explanations for the underlying chemistry and practical solutions to overcome them.

Synthetic Pathway Overview

A common and effective route for the preparation of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is outlined below. Understanding this pathway is the first step in troubleshooting potential issues.

Synthetic Pathway A Indole B 5-Nitroindole A->B Nitration (e.g., HNO₃/H₂SO₄) C 5-Aminoindole B->C Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) D 1-[2-(diethylamino)ethyl]-1H-indol-5-amine C->D N-Alkylation (2-chloro-N,N-diethylethanamine, strong base)

Caption: General synthetic route to 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis.

Q1: What are the most critical parameters in the nitration of indole to form 5-nitroindole?

A1: Temperature control is paramount during the nitration of indole. The reaction is highly exothermic, and poor temperature management can lead to the formation of undesired dinitro and other regioisomeric impurities. It is crucial to maintain the reaction temperature typically below 0°C. The slow, dropwise addition of the nitrating agent to a solution of indole is also essential to prevent localized overheating and side reactions.

Q2: I am observing poor yields during the reduction of 5-nitroindole. What could be the cause?

A2: Low yields in the reduction step can stem from several factors. If using catalytic hydrogenation (e.g., Pd/C, H₂), ensure the catalyst is active and not poisoned.[1] The quality of the 5-nitroindole starting material is also important; impurities can interfere with the catalyst. For reductions using metals in acid (e.g., SnCl₂/HCl), the stoichiometry of the reducing agent and the acidity of the medium are critical for driving the reaction to completion. Incomplete reaction will result in the presence of unreacted starting material, complicating purification.

Q3: During the N-alkylation of 5-aminoindole, I am seeing multiple spots on my TLC plate, indicating several products. What are these byproducts and how can I avoid them?

A3: The N-alkylation of 5-aminoindole can lead to a mixture of products due to the presence of two nucleophilic nitrogen atoms: the indole nitrogen (N-1) and the amino group nitrogen (N-5). The primary side reactions are N,N-dialkylation at the 5-amino position and bis-alkylation at both N-1 and N-5. To favor alkylation at the indole nitrogen, a strong base (e.g., NaH, KOtBu) is typically used to deprotonate the indole N-H, making it a more potent nucleophile.[2] Careful control of stoichiometry (using a slight excess of the alkylating agent) and reaction temperature can help minimize over-alkylation.

Q4: My final product, 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, is difficult to purify. What purification techniques are most effective?

A4: The basic nature of the diethylamino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase.[3] Neutral and non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[3] For highly persistent impurities, column chromatography on silica gel is often necessary. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) is recommended to prevent the product from streaking on the column.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter, their probable causes, and actionable solutions.

Problem 1: Low Yield and/or Impure 5-Nitroindole in the Nitration Step
Symptom Probable Cause(s) Recommended Solution(s)
Dark, tarry reaction mixture- Runaway reaction due to poor temperature control.- Use of overly concentrated nitrating agents.- Maintain strict temperature control (e.g., -10°C to 0°C) using an ice-salt or dry ice/acetone bath.- Add the nitrating agent slowly and dropwise with vigorous stirring.- Consider using a milder nitrating system if issues persist.
Multiple spots on TLC, including dinitro- and other regioisomers- Excess of nitrating agent.- Reaction temperature too high.- Use a precise stoichiometry of the nitrating agent (typically 1.0-1.1 equivalents).- Ensure efficient cooling and stirring throughout the addition.
Low yield of desired 5-nitroindole- Incomplete reaction.- Degradation of the indole ring under harsh acidic conditions.- Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating agent.- Pour the reaction mixture onto ice to quench the reaction and precipitate the product promptly.
Problem 2: Incomplete Reduction of 5-Nitroindole to 5-Aminoindole
Symptom Probable Cause(s) Recommended Solution(s)
Presence of starting material (5-nitroindole) in the crude product- Inactive catalyst (for catalytic hydrogenation).- Insufficient reducing agent.- Incomplete reaction time.- Use fresh, high-quality catalyst. Consider a pre-activation step if necessary.- Ensure the correct stoichiometry of the reducing agent is used.- Monitor the reaction by TLC until all the starting material is consumed.
Formation of side products (e.g., azo or azoxy compounds)- Non-optimal reaction conditions (pH, temperature).- For metal/acid reductions, maintain a strongly acidic environment.- For catalytic hydrogenation, ensure efficient hydrogen delivery and agitation.
Problem 3: Formation of Multiple Products in the N-Alkylation Step

Symptom Probable Cause(s) Recommended Solution(s)
Presence of a byproduct with a similar Rf to the starting material on TLC- Alkylation at the 5-amino group instead of the indole nitrogen.- Use a strong, non-nucleophilic base (e.g., NaH, KOtBu) to selectively deprotonate the indole N-H.- Add the alkylating agent after the deprotonation step is complete.
Presence of a higher molecular weight byproduct- Dialkylation at the 5-amino group or bis-alkylation at both N-1 and N-5.- Carefully control the stoichiometry of the alkylating agent (use 1.0-1.2 equivalents).- Add the alkylating agent slowly to the reaction mixture.
Unreacted 5-aminoindole remains- Insufficient base or alkylating agent.- Incomplete reaction.- Ensure at least one equivalent of a strong base is used.- Monitor the reaction by TLC and allow sufficient time for completion.

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Start [label="N-Alkylation of 5-Aminoindole"]; Issue [label="Multiple Products Observed (TLC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Alkylation at N-5"]; Cause2 [label="Dialkylation/Bis-alkylation"]; Cause3 [label="Incomplete Reaction"]; Solution1 [label="Use Strong Base (NaH, KOtBu)"]; Solution2 [label="Control Stoichiometry"]; Solution3 [label="Ensure Sufficient Reagents & Time"];

Start -> Issue; Issue -> Cause1; Issue -> Cause2; Issue -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting logic for N-alkylation side reactions.

Detailed Experimental Protocols

To further assist in achieving a successful synthesis, detailed protocols for the key steps are provided below.

Protocol 1: Synthesis of 5-Nitroindole
  • Materials: Indole, fuming nitric acid, sulfuric acid, ice.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve indole in concentrated sulfuric acid at a temperature below 0°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 0°C.

    • After the addition is complete, stir the mixture at 0°C for an additional hour.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated 5-nitroindole is collected by filtration, washed with cold water until the washings are neutral, and dried.

Protocol 2: Synthesis of 5-Aminoindole via Catalytic Hydrogenation
  • Materials: 5-Nitroindole, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, suspend 5-nitroindole and 10% Pd/C in ethanol.[1]

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 5-aminoindole.

Protocol 3: N-Alkylation to form 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
  • Materials: 5-Aminoindole, Sodium hydride (NaH), 2-chloro-N,N-diethylethanamine hydrochloride, Anhydrous DMF.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF under a nitrogen atmosphere, add a solution of 5-aminoindole in anhydrous DMF dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Add a solution of 2-chloro-N,N-diethylethanamine (prepared by neutralizing the hydrochloride salt) in anhydrous DMF dropwise.

    • Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC.

    • After completion, cool the reaction mixture and quench by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or acid-base extraction.

Data Presentation: Comparison of Purification Methods

Purification Method Advantages Disadvantages Best For Removing
Recrystallization - Can provide very high purity.- Scalable.- Product loss in the mother liquor.- Requires finding a suitable solvent system.- Impurities with significantly different solubility profiles.
Acid-Base Extraction - Effective for separating basic products from neutral/acidic impurities.- Relatively quick and simple.- May not be effective for removing basic impurities.- Can lead to emulsions.- Unreacted starting materials (e.g., 5-aminoindole), non-basic byproducts.
Column Chromatography - High resolving power for complex mixtures.- Applicable to a wide range of compounds.- Can be time-consuming and solvent-intensive.- Potential for product decomposition on silica gel.- Closely related isomers and byproducts from the N-alkylation step.

Conclusion

The successful synthesis of high-purity 1-[2-(diethylamino)ethyl]-1H-indol-5-amine hinges on a thorough understanding of the reaction mechanisms and potential side reactions at each step. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by selecting the appropriate purification strategy, researchers can consistently obtain the desired product in high yield and purity. This guide provides the foundational knowledge and practical advice to troubleshoot and optimize this synthetic sequence.

References

  • Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • PubMed. (2021, May 18). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
  • Vaishya, V., et al. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 7(12).
  • ACS Publications. (1995). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. Journal of Medicinal Chemistry.
  • Molbase. Synthesis of (iii) N-[[3-[2-(Methylamino)ethyl]-1H-indol-5-yl]methyl]methanesulphonamide. Retrieved from [Link]

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • ResearchGate. (2018). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Retrieved from [Link]

  • Der Pharma Chemica. (2016).
  • PMC. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • PubMed. (1993, June). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2013, November 1). SYNTHESIS OF NITRO- AND AMINOINDOLES. Retrieved from [Link]

  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

  • ResearchGate. (2021, January). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (2017). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]

  • De Gruyter. (2007).
  • PMC. (2023, August 9). Modular assembly of indole alkaloids enabled by multicomponent reaction. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, March 12). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Google Patents. (1955). US2716136A - Purification of ethanolamines.
  • ResearchGate. (2018, March 27). Can anyone suggest me how to purify DIETHYLAMINE? Retrieved from [Link]

  • Google Patents. (1969). US3453183A - Method of purifying ethanolamines.

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Resolving Peak Tailing in HPLC Analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive approach to troubleshooting and resolving peak tailing for the basic compound 1-[2-(diethylamino)ethyl]-1H-indol-5-amine in reverse-phase High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic issues, ensuring data accuracy and reproducibility.

Understanding the Challenge: Why Does 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Exhibit Peak Tailing?

Peak tailing, a common chromatographic problem where a peak is asymmetrical with a drawn-out trailing edge, can significantly compromise the accuracy and resolution of your analysis.[1] For basic compounds like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, the primary cause of peak tailing is often secondary interactions with the stationary phase.[2][3]

The structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine contains a tertiary amine group, which is basic and readily protonated. This positively charged analyte can interact with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[3][4][5] This interaction is a form of secondary retention mechanism, in addition to the desired hydrophobic interactions, and leads to the observed peak tailing.[3][4]

The extent of this undesirable interaction is highly dependent on the pH of the mobile phase.[4][5] At a mid-range pH, a significant population of silanol groups will be ionized, exacerbating the tailing effect for basic analytes.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to resolving peak tailing for your target analyte.

Q1: My peak for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is tailing significantly. What is the first thing I should check?

A1: Mobile Phase pH.

The pH of your mobile phase is the most critical parameter to address first. Since your analyte is a basic compound, its interaction with the silica stationary phase is highly pH-dependent.

  • The Problem: At a mobile phase pH above 3, residual silanol groups on the silica packing are deprotonated and carry a negative charge, leading to strong electrostatic interactions with the protonated basic analyte.[3][4]

  • The Solution: Lowering the mobile phase pH to a value between 2.5 and 3.0 is a highly effective strategy.[2][3][6] At this low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the secondary ionic interactions causing peak tailing.[2][3][6]

  • Recommended Action: Incorporate an acidic modifier into your mobile phase. Formic acid (0.1%) is a common and effective choice, particularly for LC-MS applications due to its volatility.[2][7]

Q2: I've lowered the pH with formic acid, but I still see some tailing. What's my next step?

A2: Introduce a Competing Base.

If adjusting the pH alone is insufficient, the addition of a "silanol suppressor" or a competing base to the mobile phase can further improve peak shape.

  • The Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[6][8][9] This effectively "masks" the silanols, preventing them from interacting with your analyte.[8][9][10]

  • Recommended Action: Add a low concentration of triethylamine (typically 0.1-0.5%) to your mobile phase. It's important to adjust the pH of the mobile phase after the addition of TEA.

  • Caution: While effective, TEA can sometimes lead to shorter column lifetimes and may cause baseline disturbances in gradient elution.[6][9] It should be used judiciously.

Q3: Could my choice of HPLC column be the problem?

A3: Yes, the column chemistry is crucial.

Not all C18 columns are created equal. The type of silica and the bonding technology can have a significant impact on peak shape for basic compounds.

  • End-capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a small silylating agent.[2][4] Using a high-quality, fully end-capped column is essential for analyzing basic compounds.

  • Base-Deactivated (BDS) or Hybrid Silica Columns: These columns are specifically designed to minimize silanol interactions. Hybrid silica particles, which incorporate organic groups into the silica matrix, exhibit improved pH stability and reduced silanol activity.[1] Columns with a positively charged surface can also repel basic analytes, further reducing tailing.[1][11]

  • Alternative Stationary Phases: Consider columns with embedded polar groups, which can help to shield the analyte from residual silanols.[12]

Q4: Are there any other factors that could be contributing to peak tailing?

A4: Yes, consider extra-column effects and other potential issues.

While chemical interactions are the most likely culprit for a single tailing peak, other factors can contribute to general peak asymmetry.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can lead to peak broadening and tailing.[4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause significant peak tailing or splitting.[3] Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

G start Peak Tailing Observed ph_adjust Q1: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid to pH 2.5-3.0) start->ph_adjust check_shape1 Peak Shape Improved? ph_adjust->check_shape1 comp_base Q2: Add Competing Base (e.g., 0.1-0.5% Triethylamine) check_shape1->comp_base No resolved Issue Resolved check_shape1->resolved Yes check_shape2 Peak Shape Improved? comp_base->check_shape2 column_select Q3: Evaluate HPLC Column (Use End-capped, BDS, or Hybrid Column) check_shape2->column_select No check_shape2->resolved Yes check_shape3 Peak Shape Improved? column_select->check_shape3 other_factors Q4: Investigate Other Factors (Extra-column volume, overload, column void) check_shape3->other_factors No check_shape3->resolved Yes contact Contact Technical Support other_factors->contact

Caption: Troubleshooting workflow for peak tailing.

Data Summary: Effect of Mobile Phase Additives

The following table summarizes the expected impact of common mobile phase additives on the peak shape of basic compounds like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

AdditiveTypical ConcentrationMechanism of ActionExpected Outcome on Peak Tailing
Formic Acid 0.05 - 0.1%Lowers mobile phase pH, protonating silanol groups to reduce secondary interactions.[2][3][7]Significant improvement in peak symmetry.
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base, masking active silanol sites.[6][8][9][10]Further improvement in peak symmetry, especially when pH adjustment alone is insufficient.
Ammonium Formate/Acetate 5 - 20 mMActs as a buffer to maintain a stable low pH and can increase ionic strength to mask silanol interactions.[2][13]Good for pH control and can improve peak shape. Volatile and MS-compatible.

Recommended Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, designed to minimize peak tailing.

1. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A high-quality, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax StableBond, Phenomenex Luna Omega C18). A column with a 2.1 or 3.0 mm internal diameter is recommended to reduce solvent consumption.[14] Particle sizes of 5 µm or smaller will provide good efficiency.[14]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure:

    • To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min for a 3.0 mm ID column.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (determined by the UV spectrum of the analyte).

  • Gradient Program (Example):

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

This starting method can be further optimized by adjusting the gradient slope, flow rate, and temperature to achieve the desired resolution and analysis time.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Chromatography Online. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. Retrieved from [Link]

  • Separation Science. (2023, December 8). Why Acid? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

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Overcoming hygroscopic challenges with 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Status: Active Role: Senior Application Scientist Subject: Overcoming Hygroscopicity and Oxidative Instability in Indole-Based Diamines

Executive Summary

You are encountering challenges with 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (henceforth referred to as DEIA-Indole ). This molecule presents a "dual-threat" stability profile common to substituted tryptamine analogs:

  • Hygroscopicity: The N1-diethylaminoethyl chain (a tertiary amine) creates a highly basic center that, particularly in salt forms (e.g., HCl), avidly absorbs atmospheric moisture.

  • Oxidative Sensitivity: The 5-amino group is electron-rich and prone to oxidation, a process significantly accelerated by the presence of water and dissolved oxygen.

This guide provides self-validating protocols to manage these properties, ensuring data integrity in your drug development or biological assays.

Module 1: Storage & Immediate Handling

Q: My sample has turned from a beige powder to a sticky, dark gum. Is it salvageable?

A: The transition to a "sticky gum" indicates deliquescence (absorbing enough moisture to dissolve) followed by oxidative degradation (indicated by the darkening color).

  • Diagnosis: If the color is deeply dark brown or purple, the 5-amino group has likely polymerized or oxidized to a quinone-imine species. Discard and repurchase.

  • Salvage (If only tacky/lightly colored): You can attempt to dry the sample, but you must remove oxygen during the process.

    • Protocol: Dissolve the gum in a minimal amount of anhydrous ethanol. Add toluene and rotary evaporate (azeotropic drying). Dry the resulting solid under high vacuum (<0.1 mbar) for 24 hours in the dark.

Q: What is the Gold Standard for storage?

A: Treat DEIA-Indole as a "Class 4" air-sensitive reagent.

  • Temperature: Store at -20°C. Cold slows the kinetics of both water absorption and oxidation.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N2).[1] Argon is preferred as it is heavier than air and "blankets" the powder.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Module 2: Precision Weighing Protocols

Q: The mass reading on my balance drifts upwards constantly while weighing. How do I get an accurate dose?

A: The drift is real-time water absorption. You cannot wait for the balance to "stabilize." You must use the Difference Weighing Technique .

Table 1: Weighing Methodologies for DEIA-Indole

MethodAccuracyProtocolRecommended Context
Direct Weighing LowTaring a boat and adding powder.NOT RECOMMENDED. Results in 5-15% mass error due to water uptake.
Difference Weighing HighWeigh sealed vial (

), remove approx. amount, weigh sealed vial again (

). Mass =

.
Standard laboratory use. Eliminates exposure of the bulk balance reading to air.
Glove Box/Bag CriticalWeighing inside an N2-purged environment.Required for GMP stocks or long-term library generation.

Q: How do I solubilize it without introducing water?

A: Avoid "wet" organic solvents.

  • Solvent Choice: Use anhydrous DMSO or DMA (Dimethylacetamide). These solvents stabilize the polar salt form better than alcohols.

  • Sieve Drying: Add activated 3Å molecular sieves to your solvent bottle 24 hours before use.

  • Stock Concentration: Prepare high-concentration stocks (e.g., 100 mM). Higher concentrations are self-shielding against oxidative degradation compared to dilute solutions.

Module 3: Chemical Strategy (Salt Selection)

Q: We are currently using the Hydrochloride (HCl) salt. Is there a less hygroscopic alternative?

A: Yes. The HCl salt is often the default synthetic intermediate, but it is notoriously hygroscopic due to the high lattice energy and hydrogen bonding capability of the chloride ion with water.

Technical Recommendation: Perform a Salt Screen targeting less hygroscopic counterions.

  • The Logic: You need a counterion that is non-hygroscopic and "bulky" enough to pack well with the DEIA-Indole structure.

  • Candidates:

    • Fumarate: Often forms non-hygroscopic, crystalline salts with amines.

    • Maleate: Similar to fumarate, good for solubility.

    • Tosylate (p-Toluenesulfonate): The lipophilic toluene ring repels moisture, often resulting in a stable, free-flowing powder.

Diagram 1: Salt Selection Decision Tree This workflow guides you through selecting the optimal form based on your specific constraints.

SaltSelection Start Start: Current DEIA-Indole Form CheckHygro Is the salt handling difficult? (Clumping, Wt. Drift) Start->CheckHygro Keep Maintain Current Form (Optimize Storage) CheckHygro->Keep No Screen Initiate Salt Screen CheckHygro->Screen Yes Candidate1 Candidate A: Fumarate (High Crystallinity) Screen->Candidate1 Candidate2 Candidate B: Tosylate (Lipophilic Shielding) Screen->Candidate2 Test Stress Test: Expose to 75% RH for 24h Candidate1->Test Candidate2->Test Result Measure Mass Gain (%) Test->Result Decision Select form with < 2% Mass Gain Result->Decision

Caption: Decision logic for transitioning from a hygroscopic HCl salt to a stable Fumarate or Tosylate form to improve handling properties.

Module 4: Experimental Workflow & Visual Indicators

Q: How do I visualize the "Handling Lifecycle" to ensure my team follows the right steps?

A: The diagram below outlines the critical path from storage to reaction. Note the "Red Zones" where moisture ingress is most likely.

Diagram 2: DEIA-Indole Handling Lifecycle

HandlingCycle Storage Storage (-20°C, Argon) Equilibration Warm to RT (Sealed Desiccator) Storage->Equilibration Prevent Condensation Weighing Difference Weighing (Quick Open/Close) Equilibration->Weighing Only when at RT Weighing->Storage Purge Headspace with Argon Solubilization Dissolve (Anhydrous DMSO) Weighing->Solubilization Immediate Reaction Reaction/Assay Solubilization->Reaction

Caption: The critical workflow. Note: "Equilibration" is vital—opening a cold vial in humid air causes immediate condensation inside the vial.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link (Foundational text on selecting counterions like tosylate/fumarate to modulate hygroscopicity).

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Link (Specific data on HCl vs. other salts regarding stability).

  • Bair, J. S., et al. (2019). Oxidation of Electron-Rich Indoles. Journal of Organic Chemistry. Link (Mechanistic insight into the oxidation of 5-aminoindoles).

  • Sigma-Aldrich Technical Bulletin. Handling Hygroscopic and Air-Sensitive Reagents. Link (Standard operating procedures for difference weighing and inert gas handling).

Sources

Technical Support Center: Purification of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

[1]

Executive Summary: The "Double Trouble" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your intermediate, 1-[2-(diethylamino)ethyl]-1H-indol-5-amine , is exhibiting one of two critical failure modes:

  • Chromatographic Failure: The compound streaks heavily on silica gel, resulting in poor separation and mass loss.

  • Oxidative Degradation: The compound turns from a pale yellow oil/solid to a brown or black tar upon exposure to air.

This molecule presents a unique challenge due to its amphiphilic basicity (a highly basic tertiary amine tail and a nucleophilic primary aniline) combined with the electron-rich indole core , which lowers the oxidation potential, making it air-sensitive.

Module 1: Chromatography Troubleshooting

Issue Diagnosis: The "Streaking" Phenomenon

Symptom: On TLC, the product appears as a long streak rather than a distinct spot. On the column, the compound elutes over many fractions or never elutes at all. Root Cause: The N,N-diethylamino side chain (pKa ~10.[1]5) protonates upon contact with acidic silanol groups (

Protocol A: The "Neutralized Silica" Method

Use this standard protocol if you must use normal phase silica.

The Self-Validating Test: Before running the column, run a TLC plate using your intended solvent system plus 1% Triethylamine (TEA) .

  • Result: If the streak tightens into a distinct circle, the protocol below will work.

  • Result: If it still streaks, switch to Protocol B (Amine-Functionalized Silica) .[1]

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a mobile phase of DCM:MeOH (9:1) containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica gel in the TEA-containing solvent for 15 minutes. This allows the TEA to bind to the acidic silanol sites, "capping" them before your product is introduced.

  • Equilibration: Flush the column with 2 column volumes (CV) of the basified solvent.

  • Loading: Load the crude material as a concentrated solution in DCM (containing 1% TEA).

  • Elution: Run the gradient. The TEA ensures your product remains in the free-base form and moves through the column.

Protocol B: Amine-Functionalized Silica (Recommended)

For high-value intermediates, use KP-NH (Amino-silica) cartridges.[1]

  • Why: The stationary phase is pre-functionalized with propyl-amine groups.[1] The surface is basic, preventing the specific interaction that causes streaking.[2]

  • Benefit: You can use standard solvents (Hexane/Ethyl Acetate) without adding messy TEA or Ammonia.[1]

Module 2: Stability & Oxidation Control

Issue Diagnosis: The "Black Tar" Transformation

Symptom: The product isolates as a light yellow oil but turns brown/black within minutes to hours on the benchtop. Root Cause: The 5-aminoindole core is extremely electron-rich.[1] Atmospheric oxygen creates radical cations that polymerize into dark melanin-like pigments (quinone imines).[1]

Protocol C: The "Degassed Workup"

Standard laboratory air contains ~21% oxygen, which is sufficient to degrade this intermediate during a 20-minute rotovap cycle.

The Workflow:

  • Quench: Quench the reduction reaction (usually from the nitro-precursor) under an Argon blanket.

  • Buffer: Use degassed saturated NaHCO₃ or dilute NaOH. Avoid acidic aqueous washes, which protonate the diethylamine and trap the product in the water layer.

  • Extraction: Extract immediately into DCM.

  • Antioxidant Additive (Optional): If the scale is large (>5g), add a trace amount of Butylated Hydroxytoluene (BHT) to the collection flask to act as a radical scavenger during concentration.

  • Concentration: Evaporate solvent at <30°C . Do not heat the water bath above 35°C.

Module 3: Long-Term Storage (Salt Formation)[1]

The Golden Rule: Never store this intermediate as a free base oil. Oils have high surface area and high molecular mobility, accelerating oxidation. Crystalline salts are stable lattices that resist oxidation.

Protocol D: The Oxalate/Fumarate Precipitate

HCl salts are often hygroscopic (absorb water). Oxalate or Fumarate salts are often non-hygroscopic solids.[1]

  • Dissolution: Dissolve the crude free-base oil in a minimum amount of anhydrous Ethanol or Acetone.

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • Crystallization: A white/off-white precipitate should form immediately.[1]

  • Filtration: Filter under Argon. Wash with cold ether.

  • Result: The resulting solid is stable at room temperature (desiccated) for months.

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude material's behavior.

PurificationStrategyStartCrude Reaction MixtureTLC_CheckTLC Analysis(Std. Silica)Start->TLC_CheckStreakDoes it Streak?TLC_Check->StreakStd_ColumnStandard FlashChromatographyStreak->Std_ColumnNo (Spot is round)BasifiedAdd 1% TEA toEluent & SilicaStreak->BasifiedYes (Tail > 2cm)Amine_SilicaUse Amine-Silica(KP-NH)Basified->Amine_SilicaStill Streaking?

Caption: Decision matrix for selecting the appropriate stationary phase modifier based on TLC behavior.

Figure 2: The "Safe-Handling" Loop

This workflow minimizes oxidative degradation during the isolation process.

StabilityLoopReactionReaction CompleteQuenchArgon Quench(Cold)Reaction->QuenchAvoid AirExtractExtraction(pH > 10)Quench->ExtractFastDryDry (Na2SO4)+ BHT TraceExtract->DryKeep ColdSaltSalt Formation(Oxalate/HCl)Dry->SaltImmediateDegradeTurns Brown?Dry->DegradeDegrade->QuenchYes (Restart/Redistill)

Caption: Operational workflow to prevent oxidative polymerization (browning) during workup.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to make the salt? A: Yes, but be cautious. The dihydrochloride salt (protonating both amines) is often very hygroscopic. If it absorbs water, it becomes a sticky gum that is hard to handle. We recommend Oxalic acid or Fumaric acid for better crystallinity.

Q: My compound turned purple on the column. What happened? A: This is a classic sign of oxidation on the silica surface. Silica can sometimes act as a mild oxidant due to trace metal impurities (Iron) or surface radical sites.

  • Fix: Use "High Purity" silica or flush the column with a solvent containing a reducing agent (like 0.1% ascorbic acid in MeOH) before loading, though using Amine-Silica is the more robust solution.

Q: Why is the aqueous extraction pH critical? A: The diethylamino group has a pKa of ~10.5. If your aqueous wash is pH 7 or 8, a significant portion of your product will be protonated and remain in the water layer, leading to massive yield loss. You must adjust the aqueous phase to pH 12-13 (using NaOH) to force the amine into the organic layer.

References

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? (Discusses the interaction of basic amines with silanols and the use of amine-functionalized silica).

  • BenchChem. (2025).[2] Troubleshooting Streaking of Amines on Silica Gel Columns. (Protocols for TEA and Ammonia additives).[2]

  • National Institutes of Health (PubChem). (2021). 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Compound Summary. (Chemical structure and physical property data).[4] [1]

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard techniques for inert atmosphere manipulation).[5][6]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. (Comparative data on Silica vs. Amine-Silica for basic compounds).

Validation & Comparative

Deconvoluting the Signature: A Guide to the 1H-NMR Spectrum of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with indole derivatives, a class of compounds renowned for their diverse pharmacological activities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis and interpretation of the 1H-NMR spectrum of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple cataloging of peaks, offering a rationale for the expected chemical shifts and coupling patterns based on fundamental principles and comparative data from related structures. By understanding the electronic environment of each proton, researchers can confidently verify the synthesis of the target compound and identify potential impurities.

Predicted 1H-NMR Spectrum: A Proton-by-Proton Analysis

The 1H-NMR spectrum of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is best understood by dissecting the molecule into its three key components: the 5-aminoindole core, the N-ethyl linker, and the terminal diethylamino group. The predicted chemical shifts (in ppm, relative to a TMS standard) and their justifications are detailed below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-4~6.65dJ = 8.5Ortho-coupled to H-6. Shielded by the electron-donating amino group at C-5.
H-6~6.75ddJ = 8.5, 2.0Ortho-coupled to H-7 and meta-coupled to H-4.
H-7~7.10dJ = 8.5Ortho-coupled to H-6.
H-2~7.05dJ = 3.0Typical chemical shift for the C-2 proton of the indole ring, coupled to H-3.[1][2]
H-3~6.40dJ = 3.0Shielded relative to H-2, a characteristic feature of the indole ring's electronic structure. Coupled to H-2.[1]
-NH₂ (C-5)~3.50br s-Broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can be highly variable depending on solvent and concentration.
-N-CH₂- (ethyl linker)~4.10tJ = 7.0Deshielded due to its direct attachment to the electronegative indole nitrogen. Appears as a triplet from coupling to the adjacent -CH₂- group.
-CH₂-N(Et)₂ (ethyl linker)~2.80tJ = 7.0Less deshielded than the other ethyl linker methylene group. Appears as a triplet from coupling to the adjacent -N-CH₂- group.
-N(CH₂CH₃)₂~2.60qJ = 7.2Methylene protons of the ethyl groups on the tertiary amine. Appears as a quartet due to coupling with the methyl protons.
-N(CH₂CH₃)₂~1.00tJ = 7.2Methyl protons of the ethyl groups. Appears as a triplet due to coupling with the methylene protons.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

To obtain a clear and interpretable 1H-NMR spectrum, adherence to a standardized protocol is crucial. The following steps provide a robust methodology for sample preparation and data acquisition.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 1-[2-(diethylamino)ethyl]-1H-indol-5-amine sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including:

  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 (or more for dilute samples) d. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons contributing to each signal. e. Analyze the peak multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualizing the Proton Environments

To further clarify the relationships between the different protons in 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, the following diagram illustrates the distinct chemical environments within the molecule.

Figure 1. Molecular structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine highlighting the distinct proton environments.

Comparative Analysis: Understanding Substituent Effects

The interpretation of the 1H-NMR spectrum is strengthened by comparing it to simpler, related molecules.

  • Indole: In the parent indole molecule, the aromatic protons resonate at higher chemical shifts compared to the 5-aminoindole derivative. The electron-donating amino group at the C-5 position in our target molecule increases electron density in the benzene ring, causing an upfield (shielding) shift of the H-4, H-6, and H-7 protons.

  • 5-Aminoindole: The 1H-NMR spectrum of 5-aminoindole serves as an excellent reference for the aromatic region of our target molecule.[3][4][5][6] The primary difference will be the absence of the N-H proton signal of the indole ring and the appearance of signals corresponding to the diethylaminoethyl substituent.

  • Diethylamine: The signals for the ethyl groups in diethylamine provide a baseline for the terminal ethyl groups in our target molecule. However, the attachment to the larger, electron-withdrawing indole-ethyl moiety will cause a slight downfield shift of these protons.

By systematically analyzing the spectrum and considering these electronic effects, researchers can achieve a high degree of confidence in the structural assignment of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This detailed understanding is paramount for ensuring the purity and identity of compounds advancing through the drug development pipeline.

References

  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723–728.
  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • ChemicalBook. 5-Aminoindole(5192-03-0) 1H NMR spectrum.
  • ResearchGate. 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental...
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22).
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021, July 5).
  • The Royal Society of Chemistry. Supporting Information - Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
  • Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BLDpharm. 1-[2-(Diethylamino)ethyl]-1H-indol-5-amine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51134110, N-{1-[2-(diethylamino)ethyl]-1H-indol-5-yl}-N'-(5-methyl-1,2-oxazol-3-yl)urea.
  • Oregon State University. 1H NMR Chemical Shift.
  • J&K Scientific LLC. 5-Aminoindole, 98%.
  • National Institute of Standards and Technology. 5-Aminoindole. In NIST Chemistry WebBook.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Sigma-Aldrich. 5-Aminoindole 97%.
  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • The Royal Society of Chemistry. Supplementary Information. Green Chemistry.
  • ChemicalBook. Diethylaminoethanol(100-37-8) 1H NMR spectrum.
  • Wiley. Diethylamine - Optional[1H NMR] - Chemical Shifts - SpectraBase.

Sources

FTIR analysis and functional group validation of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR validation protocol for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine , a specialized indole derivative often used as a pharmaceutical intermediate.[1][2]

This analysis prioritizes functional group verification —specifically distinguishing the successful alkylation of the indole nitrogen and the presence of the primary amine at position 5—against common synthetic precursors (e.g., nitro-indoles or unsubstituted indoles).

Executive Summary & Structural Deconstruction

Objective: To validate the chemical identity of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine using ATR-FTIR, distinguishing it from its nitro-precursors and N-unsubstituted analogs.

The Molecule: The target molecule consists of three distinct vibrational zones.[3] Successful synthesis is confirmed only when the spectral signature matches the specific combination of these zones:

  • Indole Core: Aromatic framework.

  • C5-Primary Amine (

    
    ):  The active functional group (electron donor).[1][2]
    
  • N1-Diethylaminoethyl Chain: A tertiary amine side chain attached to the indole nitrogen.

Structural Logic & Expected Signals
Functional ZoneChemical FeatureKey FTIR Signal (Expected)Validation Logic
Zone A Primary Amine (C5 position)3300–3450 cm⁻¹ (Doublet) Presence confirms reduction of nitro group.[1][2]
Zone B Indole Nitrogen (N1 position)Absence of ~3400 cm⁻¹ Singlet Absence confirms successful N-alkylation (substitution of H).[1][2]
Zone C Nitro Group (Precursor impurity)~1530 cm⁻¹ & ~1350 cm⁻¹ Absence proves high purity (no starting material).[2]
Zone D Aliphatic Chain (Ethyl groups)2800–2980 cm⁻¹ Presence confirms the diethylaminoethyl tail.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" for validation refer to the chemical states encountered during synthesis. We compare the Target Product against its Precursor (5-nitro analog) and the Unsubstituted Indole (failed alkylation).

Comparison 1: Target vs. Precursor (5-Nitro Analog)

Context: Verifying the reduction of the nitro group (


) to the amine (

).[1][2]
Spectral RegionTarget Product (5-Amine)Precursor (5-Nitro)Interpretation
3300–3500 cm⁻¹ Strong Doublet (N-H Stretch)Weak/AbsentAppearance of doublet proves amine formation.[1][2]
1500–1550 cm⁻¹ Indole Ring Breathing (Moderate)Strong Band (N-O Asymmetric)Disappearance of strong 1530 cm⁻¹ peak confirms reduction.[2]
1300–1370 cm⁻¹ C-N Stretch (Aromatic)Strong Band (N-O Symmetric)Disappearance of 1350 cm⁻¹ peak is critical for purity check.[2]
Comparison 2: Target vs. Unsubstituted Indole (5-Aminoindole)

Context: Verifying the alkylation of the Indole Nitrogen (N1).

Spectral RegionTarget Product (N1-Substituted)Alternative (N1-Unsubstituted)Interpretation
3400+ cm⁻¹ Clean (No sharp singlet)Sharp Singlet (Pyrrole N-H)The loss of the sharp Indole N-H stretch confirms the ethyl chain is attached.[1][2]
2800–3000 cm⁻¹ Strong Multi-peak (Aliphatic C-H)Weak (Aromatic C-H only)Significant increase in aliphatic C-H stretching (ethyl groups) validates the side chain.

Experimental Protocol: ATR-FTIR Workflow

Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this amine due to hygroscopic tendencies which can mask N-H signals with water bands.[1][2]

Reagents & Equipment[1][4][5][6][7][8]
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1][2]

  • Solvent: Isopropanol or Ethanol (analytical grade) for cleaning.[2]

Step-by-Step Procedure
  • System Prep:

    • Clean ATR crystal with isopropanol; ensure no residue remains.

    • Acquire Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place ~2–5 mg of the solid 1-[2-(diethylamino)ethyl]-1H-indol-5-amine onto the crystal center.[1][2]

    • Critical: Apply high pressure using the anvil clamp to ensure intimate contact (amines can be fluffy/crystalline).

  • Acquisition:

    • Scan sample (32–64 scans).[2]

    • Apply Atmospheric Correction (to remove CO₂/H₂O vapor lines).

    • Apply ATR Correction (if comparing to library transmission spectra).

  • Validation Check:

    • Zoom into 3200–3500 cm⁻¹. Look for the "doublet" (primary amine).

    • Zoom into 1500–1550 cm⁻¹. Ensure no strong "nitro" band exists.

Visualization: Logic Flow for Validation

The following diagram illustrates the decision logic for validating the compound based on spectral features.

FTIR_Validation_Flow Start Start: Acquire Spectrum Check_NH Check 3200-3500 cm⁻¹ Region Start->Check_NH Result_Doublet Doublet Observed (Primary Amine) Check_NH->Result_Doublet 3300-3400 cm⁻¹ Result_Singlet Sharp Singlet >3400 cm⁻¹ (Indole N-H) Check_NH->Result_Singlet Failure: N1 Unsubstituted Result_None No Significant Peaks Check_NH->Result_None Failure: No Amine Check_Nitro Check 1500-1550 cm⁻¹ Region Result_Doublet->Check_Nitro Final_Fail FAIL: Impure or Incorrect Result_Singlet->Final_Fail Nitro_Present Strong Peak ~1530 cm⁻¹ (Nitro Impurity) Check_Nitro->Nitro_Present Incomplete Reduction Nitro_Absent No Strong Peak Check_Nitro->Nitro_Absent Reduction Complete Nitro_Present->Final_Fail Check_Aliphatic Check 2800-3000 cm⁻¹ Nitro_Absent->Check_Aliphatic Aliphatic_High Strong Aliphatic C-H (Ethyl Chain Confirmed) Check_Aliphatic->Aliphatic_High Aliphatic_Low Weak/No Aliphatic C-H Check_Aliphatic->Aliphatic_Low Failure: Missing Side Chain Final_Pass PASS: Identity Validated Aliphatic_High->Final_Pass Aliphatic_Low->Final_Fail

Caption: Logical decision tree for FTIR validation. Green paths indicate successful validation of the target molecule; red paths indicate specific synthetic failures (incomplete reduction or failed alkylation).

Troubleshooting & Limitations

Common Interferences
  • Water Vapor: The N-H stretch region (3300–3500 cm⁻¹) overlaps with O-H stretching from moisture.

    • Solution: Dry the sample thoroughly in a desiccator or vacuum oven before analysis. Ensure the background scan is fresh.

  • Amine Salts: If the product is isolated as a salt (e.g., Hydrochloride), the primary amine peaks will shift significantly (broadening ~3000 cm⁻¹ due to ammonium $ -\text{NH}_3^+ $ formation).

    • Correction: Perform a "free base" extraction (dissolve in water, basify with NaOH, extract with DCM, dry) to observe the characteristic sharp N-H doublet described above.

Comparison with NMR (The "Gold Standard")

While FTIR is the rapid "fingerprint" method, Proton NMR (1H-NMR) provides definitive structural proof.

  • FTIR: Best for functional group presence/absence (Quick QC).[2]

  • NMR: Best for connectivity (proving the ethyl chain is on N1 and not C3).

    • Key NMR Cross-check: Look for the triplet/quartet patterns of the ethyl groups and the specific integration of the aromatic protons.

References

  • NIST Chemistry WebBook. 5-Aminoindole Infrared Spectrum.[1][2][4] National Institute of Standards and Technology.[4] Available at: [Link][1][2]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Authoritative text on organic functional group assignments). Available at: [Link][1][2]

  • PubChem. Compound Summary: N-{1-[2-(diethylamino)ethyl]-1H-indol-5-yl}.[1][2] National Library of Medicine. (For structural verification and synonyms). Available at: [Link][1][2]

Sources

A Comparative Guide to Validating Analytical Methods for the Quantification of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Indoleamines

In the landscape of drug development, the journey from discovery to clinical application is paved with rigorous analytical challenges. For novel molecules like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a substituted indoleamine, establishing robust and reliable quantitative methods is not merely a procedural step but the very foundation of successful preclinical and clinical evaluation. Accurate quantification in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids like plasma or urine—is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, formulation development, stability testing, and ultimately, ensuring patient safety and drug efficacy.

This guide provides a comparative analysis of primary analytical techniques suitable for the quantification of this specific indoleamine. As a Senior Application Scientist, my objective is to move beyond a simple listing of protocols. Instead, this document elucidates the fundamental principles and causal reasoning behind methodological choices, grounding every recommendation in established regulatory frameworks and empirical data. We will explore High-Performance Liquid Chromatography (HPLC) with photodiode array or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the industry's gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is framed within the stringent validation requirements set forth by international regulatory bodies, ensuring that the methods described are not only scientifically sound but also compliant and trustworthy.[1][2][3]

The Regulatory Backbone: Adherence to Global Standards

Before delving into specific techniques, it is crucial to establish the regulatory context that governs method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that form the global standard for validation.[1][2][3][5][6]

The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14, emphasizes a lifecycle approach to analytical procedures, encouraging a more systematic, risk-based development process.[7][8][9] Key validation parameters that must be rigorously assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7][10]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[8][10]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (evaluated at repeatability and intermediate precision levels).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is fundamentally driven by its intended purpose—the "fit-for-purpose" principle.[9] Key decision factors include the nature of the sample matrix, the required sensitivity, throughput needs, and the availability of instrumentation.

start Start: Define Analytical Need for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine matrix_q What is the sample matrix? start->matrix_q api API / Drug Product (High Concentration) matrix_q->api Simple biofluid Biological Matrix (Plasma, Urine, etc.) matrix_q->biofluid Complex sensitivity_q What is the required sensitivity (LOQ)? low_sens Low (μg/mL range) sensitivity_q->low_sens high_sens High (pg/mL to ng/mL range) sensitivity_q->high_sens api->sensitivity_q lcms LC-MS/MS biofluid->lcms hplc HPLC-UV / FLD hplc->hplc gcms GC-MS (with derivatization) hplc->gcms hplc->lcms low_sens->hplc high_sens->gcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Thaw Plasma Sample, Calibration Standards, QCs add_is 2. Add Internal Standard (Stable Isotope Labeled) sample->add_is ppt 3. Protein Precipitation: Add 3 vols. Acetonitrile add_is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant vortex->supernatant evap 6. Evaporate to Dryness supernatant->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute inject 8. Inject onto LC-MS/MS System reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. MS/MS Detection (MRM Mode) separate->detect integrate 11. Integrate Peak Areas (Analyte & IS) detect->integrate curve 12. Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify 13. Quantify Unknowns curve->quantify Validation Method Validation Plan (ICH Q2(R2)) Precision Accuracy Linearity & Range Specificity Selectivity LOQ Robustness Precision_Details {Precision | Repeatability (Intra-day) - 6 reps at LLOQ, L, M, H QC - Acceptance: RSD ≤ 15% (20% at LLOQ) | Intermediate Precision (Inter-day) - 3 separate runs - Acceptance: RSD ≤ 15% (20% at LLOQ)} Validation:p1->Precision_Details Accuracy_Details {Accuracy | - Assessed at L, M, H QC levels - 3 runs, 6 reps per level - Acceptance: Mean recovery 85-115% (80-120% at LLOQ)} Validation:p2->Accuracy_Details Linearity_Details {Linearity & Range | - Min. 6 non-zero standards - Cover expected range - Acceptance: r² ≥ 0.99, back-calculated standards within ±15% of nominal} Validation:l->Linearity_Details Selectivity_Details {Selectivity | - Analyze 6 blank matrix sources - Check for interferences at analyte RT - Acceptance: Response <20% of LLOQ} Validation:s2->Selectivity_Details

Sources

Elemental analysis results for 1-[2-(diethylamino)ethyl]-1H-indol-5-amine confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Bulk Purity

In the development of pharmaceutical intermediates like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (CAS: 689300-12-7), structural identity is often confused with bulk purity. While techniques like NMR and HRMS confirm what a molecule is, they frequently fail to quantify how much of the bulk material is the target compound versus inorganic salts, trapped solvents, or amorphous carbon.

This guide objectively compares Combustion Elemental Analysis (CHN) against modern alternatives (HRMS, qNMR) for validating this specific indole derivative. It provides calculated theoretical benchmarks, experimental protocols for handling this hygroscopic amine, and a decision framework for drug development professionals.

Compound Profile & Theoretical Benchmarks

Before analyzing experimental results, one must establish the theoretical baseline. For 1-[2-(diethylamino)ethyl]-1H-indol-5-amine , the elemental composition is derived from its molecular formula


.[1]

Chemical Structure Context:

  • Core: Indole scaffold (susceptible to oxidation).[2]

  • Functional Groups: Primary amine (C5 position) and tertiary diethylamine (N1 tail).

  • Handling Note: The presence of multiple nitrogen centers makes this compound basic and potentially hygroscopic. It may form hydrates or absorb

    
     from the air, skewing elemental results.
    
Table 1: Theoretical Elemental Composition (Benchmark)
ElementSymbolCountAtomic MassContributionTheoretical % (w/w)
Carbon C1412.011168.15472.69%
Hydrogen H211.00821.1689.15%
Nitrogen N314.00742.02118.16%
Total ---231.343100.00%

Validation Rule: Leading journals (e.g., J. Med. Chem., J. Org. Chem.) and regulatory bodies typically require experimental values to be within ±0.4% of these theoretical calculations to confirm >95% purity [1, 2].

Comparative Analysis: EA vs. Alternatives

Why use Elemental Analysis (EA) when Mass Spectrometry exists? This section compares the "Product" (EA Method) against its primary alternatives for this specific chemical application.

Method A: Combustion Elemental Analysis (The Gold Standard)

Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (


) are quantified via thermal conductivity detection.
  • Pros:

    • Bulk Purity: It measures the entire sample mass. If your sample is 10% NaCl (invisible to UV/MS), EA will reveal a massive drop in %C, %H, and %N.

    • Solvent Detection: Highly sensitive to trapped solvents (e.g., Dichloromethane lowers %C/%N; Water lowers %C/%N but raises %H).

  • Cons: Destructive; requires milligram quantities (2–5 mg); sensitive to weighing errors.

Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionizes molecules and measures mass-to-charge ratio (


) with <5 ppm error.
  • Pros: Definitive proof of molecular formula/identity.

  • Cons: Qualitative, not Quantitative. A sample can be 80% pure and still give a perfect HRMS signal for the parent ion. It does not detect inorganic impurities or trapped non-ionizable solvents effectively [3].

Method C: Quantitative NMR (qNMR)

Mechanism: Uses an internal standard (e.g., Maleic acid) to integrate proton signals relative to a known molar quantity.

  • Pros: Specific; non-destructive; can identify organic impurities.

  • Cons: Requires an ultra-pure internal standard; relaxation times (

    
    ) must be carefully managed; hygroscopic nature of the indole amine can shift peaks or broaden signals.
    
Table 2: Performance Matrix for Indole Derivative Validation
FeatureElemental Analysis (EA) HRMS qNMR
Primary Output Bulk Purity (% w/w)Molecular IdentityPurity & Structure
Inorganic Salt Detection Excellent (Values drop uniformly)Poor (Invisible)Poor (Invisible)
Solvent/Water Detection Excellent (Values shift)PoorGood (if distinct peaks)
Sample Requirement ~2 mg (Destructive)<0.1 mg~10 mg (Recoverable)
Cost/Run LowMediumHigh
Regulatory Acceptance High (FDA/Journal Standard)High (Identity only)Growing Acceptance

Experimental Protocol: Validating 1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Objective: Obtain CHN values within ±0.4% of theoretical to validate a synthesized batch.

Pre-requisites
  • Equipment: PerkinElmer 2400 Series II or Thermo FlashSmart CHNS Analyzer.

  • Conditions: Combustion temp: 925°C; Reduction temp: 640°C.

  • Reference Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).

Step-by-Step Workflow
  • Sample Drying (Critical Step):

    • Causality: As an amine, this compound attracts moisture.[3] Wet samples yield high %H and low %C/%N.

    • Action: Dry 50 mg of the compound in a vacuum oven at 40°C for 4 hours over

      
       or silica desiccant.
      
  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 1.5–2.5 mg of the dried sample into a tin capsule.

    • Self-Validation: Tare the empty capsule first. Ensure no static electricity affects the reading (use an ionizing fan if necessary).

  • Combustion:

    • Fold the tin capsule air-tight to prevent atmospheric gas exchange.

    • Run a "Blank" (empty tin) and "Standard" (Acetanilide) before the sample to calibrate the detector response factor (K-factor).

  • Analysis & Calculation:

    • The instrument reports weight percent. Compare immediately with Table 1.

Data Interpretation & Troubleshooting

Use this logic flow to interpret your results.

Scenario A: Perfect Match (Pass)

  • Result: C: 72.50%, H: 9.18%, N: 18.10%

  • Delta: C (-0.19), H (+0.03), N (-0.06)

Scenario B: The "Wet" Amine (Fail)

  • Result: C: 69.80%, H: 9.50%, N: 17.40%

  • Analysis: Carbon and Nitrogen are low; Hydrogen is significantly high.

  • Root Cause: Water contamination. The amine is hygroscopic.[3]

  • Fix: Recrystallize or dry aggressively under high vacuum (0.1 mbar) for 12 hours.

Scenario C: Solvent Trap (Dichloromethane)

  • Result: C: 68.50%, H: 8.90%, N: 16.80%

  • Analysis: All values are low.

  • Root Cause: Heavy solvent molecule (

    
    ) is "diluting" the sample mass without contributing proportional C/H/N.
    
  • Fix: Run

    
    -NMR to confirm solvent peaks, then lyophilize.
    

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating the indole derivative, integrating EA with other methods.

PurityValidation Start Crude Synthesized 1-[2-(diethylamino)ethyl]-1H-indol-5-amine Purification Purification (Column Chromatography / Recrystallization) Start->Purification Drying Vacuum Drying (Remove H2O/Solvents) Purification->Drying Analysis Analytical Branching Drying->Analysis HRMS HRMS (Identity) Check m/z 232.1814 [M+H]+ Analysis->HRMS NMR 1H-NMR (Structure) Check Solvent Peaks Analysis->NMR EA Elemental Analysis (Bulk Purity) Target: C 72.69% | H 9.15% | N 18.16% Analysis->EA Decision Compare Experimental vs Theoretical EA->Decision Pass PASS: Deviation < 0.4% Release Batch Decision->Pass Within ±0.4% Fail_Wet FAIL: High %H, Low %C/%N (Moisture Contamination) Decision->Fail_Wet High %H Fail_Impure FAIL: All Low (Inorganic Salts/Solvents) Decision->Fail_Impure Low Totals Fail_Wet->Drying Re-dry Fail_Impure->Purification Re-purify

Figure 1: Integrated workflow for validating the purity of hygroscopic indole amines.

References

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • PubChem. (2025).[6][7] Compound Summary: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine (CAS 689300-12-7).[1] National Library of Medicine. Retrieved from [Link]

  • EPA CompTox. (2025). Chemical Details: Indole Derivatives and Physicochemical Properties. US Environmental Protection Agency. Retrieved from [Link]

Sources

Comparative Solubility Studies of Indole-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-5-amine scaffold is a critical pharmacophore in kinase inhibitors and serotonergic modulators. However, its development is frequently attrition-prone due to poor aqueous solubility (BCS Class II/IV behavior). This guide provides a comparative analysis of the solubility profiles of indole-5-amine against its common functional derivatives (amides, sulfonamides, and salts). We detail the physicochemical drivers of these differences—specifically lattice energy and pKa-dependent ionization—and provide a self-validating thermodynamic solubility protocol (Shake-Flask method) to ensure reproducible data generation in drug discovery workflows.

Structural & Physicochemical Context

To manipulate the solubility of indole-5-amine, one must understand its dual nature: it possesses a lipophilic bicyclic core and an ionizable primary amine.

The Solubility-Permeability Trade-off

The parent compound, 1H-indol-5-amine , exhibits moderate lipophilicity (


) and low intrinsic water solubility (~0.5 - 1.0 mg/mL at neutral pH). Modifications at the 5-position drastically alter this profile:
  • Parent (Free Base): Relies on the protonation of the 5-amino group (pKa

    
     5.5 - 6.0) for solubility in acidic media.
    
  • Amide Derivatives (N-acylation): Common in drug design to improve metabolic stability (preventing N-oxidation). However, this removes the basic center, flattening the pH-solubility profile and often reducing solubility due to increased crystal lattice energy (planar stacking).

  • Salt Forms (e.g., Hydrochloride): Disrupt the crystal lattice and introduce ionic dipole interactions, maximizing aqueous solubility.

Comparative Physicochemical Matrix

Table 1: Representative physicochemical properties of Indole-5-amine and key derivative classes.

ParameterIndole-5-amine (Parent) N-Acetyl-indole-5-amine (Amide) Indole-5-amine HCl (Salt)
Molecular Weight 132.16 g/mol 174.20 g/mol 168.62 g/mol
H-Bond Donors 2 (Indole NH, Amine NH2)2 (Indole NH, Amide NH)3 (Indole NH, Ammonium NH3+)
Predicted LogP ~1.27~1.5 - 1.8N/A (Ionic)
Ionization (pKa) Basic amine pKa

5.8
Neutral (Amide pKa < 0)Fully Ionized < pH 5
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)Very Low (< 0.1 mg/mL)High (> 50 mg/mL)
Solubility Driver pH-dependent ProtonationHydrophobic EffectIonic Solvation

Experimental Workflow: Thermodynamic Solubility

Expert Insight: Do not rely on kinetic solubility (DMSO precipitation) for lead optimization of indoles. Indoles often form supersaturated solutions in kinetic assays, yielding false positives. Thermodynamic solubility (equilibrium shake-flask) is the only self-validating standard for this scaffold.

Diagram 1: Thermodynamic Solubility Decision Tree

This workflow illustrates the critical decision points between solid-state characterization and solution-phase analysis.

SolubilityWorkflow Start Start: Solid Compound (Indole Derivative) CheckCrystal XRD/DSC Check: Is it Crystalline? Start->CheckCrystal MediaPrep Media Preparation (pH 1.2, 7.4, FaSSIF) CheckCrystal->MediaPrep Yes Amorphous Warning: Amorphous (Kinetic Solubility Risk) CheckCrystal->Amorphous No Equilibrium Shake-Flask Incubation (24h - 72h @ 25°C) MediaPrep->Equilibrium Separation Phase Separation (Centrifuge/Filter) Equilibrium->Separation Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Amorphous->Equilibrium Proceed with Caution

Caption: Standardized workflow for determining thermodynamic solubility, emphasizing solid-state verification to avoid metastable polymorph errors.

Detailed Protocol: The Shake-Flask Method[2][3]

Reagents & Preparation
  • Buffer Systems:

    • pH 1.2: 0.1N HCl (Simulated Gastric Fluid).

    • pH 7.4: Phosphate Buffered Saline (PBS).

    • Biorelevant: FaSSIF (Fasted State Simulated Intestinal Fluid) – Critical for indoles as bile salts (taurocholate) significantly enhance solubility via micellar encapsulation.

  • Standard: Indole-5-amine reference standard (>99% purity).

Step-by-Step Procedure
  • Saturation: Add excess solid compound (~2-5 mg) to 1.5 mL of buffer in a glass vial. The solution must remain turbid (indicating solid excess).

  • Equilibration: Cap tightly and shake at 25°C (room temp) or 37°C (physiological) for 24 to 72 hours .

    • Why 72h? Indole amides often exhibit slow crystallization kinetics. 24h may result in supersaturation.

  • pH Verification: Measure the pH of the supernatant at the end of the experiment.

    • Self-Validation Check: If the pH shifted >0.2 units (common with salt forms like HCl), the data point is invalid. Re-run with stronger buffering capacity.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (check for drug adsorption on filter first).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 5% to 95% B).

    • Detection: UV at 254 nm (Indole absorption max).

Comparative Performance Analysis

pH-Dependent Solubility Profile

The graph below visualizes the theoretical solubility behavior of the three classes. The "Salt" form drops in solubility as pH increases (Common Ion Effect/Conversion to Free Base), while the "Amide" remains flat and low.

pH_Profile Acid Acidic Media (pH 1.2) IndoleAmine Indole-5-Amine (Ionized NH3+) High Sol. Acid->IndoleAmine Protonation Amide Amide Derivative (Neutral) Very Low Sol. Acid->Amide No Charge Change Neutral Neutral Media (pH 7.4) IndoleAmine_Base Indole-5-Amine (Neutral) Low Sol. Neutral->IndoleAmine_Base Deprotonation Neutral->Amide No Charge Change

Caption: Impact of pH on the solubility state of Indole-5-amine vs. its non-ionizable Amide derivatives.

Biorelevant Media (FaSSIF)

In FaSSIF, indole derivatives often show a 3-10x increase in solubility compared to PBS buffer.

  • Mechanism: The lipophilic indole ring partitions into the hydrophobic core of bile salt micelles.

  • Implication: For amide derivatives (which have poor aqueous solubility), FaSSIF data is a better predictor of in vivo absorption than simple buffer solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78867, 5-Aminoindole. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 5-Aminoindole Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Bienta (Enamine Biology Services). Thermodynamic vs Kinetic Solubility Methodologies. Retrieved from [Link]

  • Cheméo. Chemical Properties of 5-Aminoindole (LogP and Solubility Data). Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a detailed operational and logistical framework for the safe handling and disposal of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical hygiene is essential. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to ensure a secure laboratory environment.

Hazard Evaluation: A Prudent Approach to an Uncharacterized Compound

Given that 1-[2-(diethylamino)ethyl]-1H-indol-5-amine is a research chemical, comprehensive toxicological data may not be publicly available. Therefore, it is crucial to treat it as a substance of unknown toxicity.[1][2][3] Its structure, containing an aromatic amine moiety, suggests potential hazards, as this class of compounds can be associated with carcinogenicity, mutagenicity, and skin sensitization.[4][5] Aromatic amines can be readily absorbed through the skin, and inhalation of dust or vapors should be avoided.[4] Consequently, a robust and cautious approach to handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical to minimize exposure.[6] The following table outlines the minimum PPE requirements for handling 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Body Part Required PPE Standard/Specification Rationale
Hands Double-gloving with nitrile glovesASTM F1671 / EN 374For chemicals of unknown toxicity, double-gloving provides an extra layer of protection against potential permeation.[7] Aromatic amines, in particular, may permeate some common glove types.[8]
Eyes Chemical splash gogglesANSI Z87.1 / EN 166Goggles provide a seal around the eyes and offer superior protection against splashes compared to safety glasses.[1][7]
Face Face shield (in addition to goggles)ANSI Z87.1A face shield should be worn when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[7]
Body Flame-resistant laboratory coat---A lab coat protects personal clothing and skin from contamination.[1][9] Flame-resistant material is a prudent choice when handling organic compounds.[7]
Respiratory Not required if handled in a certified chemical fume hood---All manipulations of this compound should be performed within a fume hood to prevent inhalation of any dust or aerosols.[10][11]
Procedural Guidance: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling, from preparation to cleanup, is essential for maintaining a safe laboratory environment.

The following workflow illustrates the correct sequence for putting on PPE to ensure complete protection before handling the compound.

DonningPPE Start Start LabCoat 1. Don Lab Coat Start->LabCoat Goggles 2. Don Chemical Splash Goggles LabCoat->Goggles FaceShield 3. Don Face Shield (if required) Goggles->FaceShield InnerGloves 4. Don Inner Pair of Nitrile Gloves FaceShield->InnerGloves OuterGloves 5. Don Outer Pair of Nitrile Gloves InnerGloves->OuterGloves End Ready for Handling OuterGloves->End

Caption: PPE Donning Sequence

  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.[10][11] Have all necessary equipment and reagents within the fume hood to minimize the need to exit and re-enter the containment area.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Management : In the event of a small spill within the fume hood, use an absorbent material like vermiculite or a spill pillow to contain it.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

The removal of PPE is a critical step to prevent the transfer of contaminants. The following sequence should be followed diligently.

DoffingPPE Start Start OuterGloves 1. Remove Outer Gloves Start->OuterGloves FaceShield 2. Remove Face Shield OuterGloves->FaceShield LabCoat 3. Remove Lab Coat FaceShield->LabCoat Goggles 4. Remove Goggles LabCoat->Goggles InnerGloves 5. Remove Inner Gloves Goggles->InnerGloves WashHands 6. Wash Hands Thoroughly InnerGloves->WashHands End Procedure Complete WashHands->End

Caption: PPE Doffing Sequence

Emergency Procedures: Swift and Informed Action

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[12]
Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[5][13]

  • Waste Segregation : All materials contaminated with 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, including gloves, disposable labware, and absorbent materials, must be collected in a designated hazardous waste container.[13]

  • Container Labeling : The hazardous waste container must be clearly labeled with the chemical name and appropriate hazard warnings.[13][14]

  • Disposal Protocol : Follow your institution's guidelines for the disposal of hazardous chemical waste. This may involve contacting a licensed professional waste disposal service.[12] Some aromatic amines can be degraded using methods such as oxidation with acidified potassium permanganate; however, this should only be performed by trained personnel following a validated standard operating procedure.[15]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with 1-[2-(diethylamino)ethyl]-1H-indol-5-amine while minimizing personal risk and ensuring the integrity of their work and the environment.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • Research Laboratory and Personal Protective Equipment - ehs.uci.edu. (2023, November 15). Retrieved from [Link]

  • Guidance documents - ECHA - European Union. (n.d.). Retrieved from [Link]

  • ECHA provides advice on new hazard classes for substances and mixtures. (2023, April 20). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes - YouTube. (2024, November 21). Retrieved from [Link]

  • ECHA Amends CLP Criteria Guidance Ahead of 1 May 2025 Self-classification Deadline. (2024, December 17). Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. (2012, May 30). Retrieved from [Link]

  • EU - ECHA Updated Guidance on CLP Criteria Available | Blue Frog Scientific. (2024, November 14). Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • Chemical Safety in Laboratories - Environmental Health and Safety - Western Washington University. (n.d.). Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Navy Brand Manufacturing. (2015, February 27). Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9). Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • Safety Data Sheet: diethylamine. (n.d.). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.